1,2-Diphenylethane-D14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14 |
|---|---|
Molecular Weight |
196.35 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[1,1,2,2-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H14/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H,11-12H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D2,12D2 |
InChI Key |
QWUWMCYKGHVNAV-BOAKRTBXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,2-Diphenylethane-D14
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,2-Diphenylethane-D14, a deuterated analogue of 1,2-Diphenylethane. Designed for researchers, scientists, and professionals in drug development, this document details the compound's characteristics, applications, and relevant experimental methodologies.
Introduction
This compound (CAS No. 94371-89-8) is the deuterium-labeled version of 1,2-Diphenylethane (also known as bibenzyl).[1][2] The substitution of all 14 hydrogen atoms with deuterium (B1214612) makes it a valuable tool in various analytical and research applications.[1] Its primary utility lies in its role as an internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of stable heavy isotopes like deuterium can also be leveraged to study the pharmacokinetic and metabolic profiles of drug candidates.[1][2]
Core Chemical and Physical Properties
The physical and chemical properties of this compound are closely related to its non-deuterated counterpart. The primary difference lies in the molecular weight due to the presence of deuterium.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | 1,2-Diphenylethane (for comparison) |
| Molecular Formula | C₁₄D₁₄[1][2] | C₁₄H₁₄[3][4][5] |
| Molecular Weight | 196.35 g/mol [1][2][6] | 182.26 g/mol [3] |
| CAS Number | 94371-89-8[1][2][6][7] | 103-29-7[1][7] |
| Appearance | Crystal[1] | White to light yellow, needle-like crystals or powder[3][4] |
| Melting Point | Not specified; expected to be similar to the unlabeled compound. | 50-55 °C[3][4] |
| Boiling Point | Not specified; expected to be similar to the unlabeled compound. | 284 °C[3][5] |
| Solubility | Not specified; expected to be similar to the unlabeled compound. | Soluble in ether, chloroform, carbon disulfide, and hot ethanol; practically insoluble in water.[3][5][8] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[1] | Store in a cool, dry, well-sealed container away from oxidizing agents.[3][8] |
Experimental Protocols
While specific synthesis routes for the deuterated version can be proprietary, the synthesis of the parent compound, 1,2-Diphenylethane, provides a fundamental framework. One common historical method is the Wurtz reaction, involving the coupling of benzyl (B1604629) chloride with sodium metal.[9][10]
Protocol: Synthesis via Wurtz Reaction
-
Reaction Setup: A round-bottom flask is fitted with a reflux condenser and a stirrer. An inert solvent, such as toluene (B28343), can be used.[11]
-
Reagents: Benzyl chloride (50 parts) is added to the flask. A slight excess of sodium metal (12 parts) is then carefully introduced.[11]
-
Reaction: The mixture is heated under reflux until the reaction is complete, indicated by the cessation of observable changes.[11]
-
Extraction (without solvent): If no solvent was used, the reaction mixture is cooled and then extracted with anhydrous ether.[11]
-
Extraction (with toluene): If toluene was used, the solution is decanted, and the residue is washed with additional toluene. The toluene solutions are then combined.[11]
-
Purification: The resulting extract or toluene solution is fractionally distilled. The collected 1,2-Diphenylethane is then recrystallized from alcohol to yield colorless needles.[11]
Note: This synthesis involves hazardous materials and should only be performed by trained professionals in a controlled laboratory setting.
This compound is frequently used as an internal standard to improve the accuracy and precision of quantitative measurements. Its chemical similarity to the analyte of interest and its distinct mass ensure it behaves similarly during sample preparation and analysis but is easily distinguishable by the detector.
General Protocol: Quantitative Analysis using GC-MS with an Internal Standard
-
Standard Preparation: Prepare a stock solution of this compound at a known concentration in a suitable solvent (e.g., ethyl acetate).
-
Sample Preparation:
-
To a known volume or mass of the sample containing the analyte, add a precise amount of the this compound internal standard solution.
-
Perform any necessary extraction, derivatization, or dilution steps. The presence of the internal standard corrects for any loss of analyte during this process.
-
-
Calibration Curve:
-
Prepare a series of calibration standards, each containing a known concentration of the analyte.
-
Add the same fixed amount of the this compound internal standard to each calibration standard.
-
-
GC-MS Analysis:
-
Inject the prepared samples and calibration standards into the GC-MS system.
-
The gas chromatograph separates the analyte and the internal standard.
-
The mass spectrometer detects and quantifies the ions specific to the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
For each injection, calculate the ratio of the analyte's peak area to the internal standard's peak area.
-
Plot a calibration curve of this peak area ratio against the known concentration of the analyte in the standards.
-
Use the peak area ratio from the unknown sample to determine its analyte concentration from the calibration curve.
-
Visualizations
The following diagrams illustrate key workflows related to 1,2-Diphenylethane and its deuterated analogue.
Caption: General workflow for the synthesis of 1,2-Diphenylethane.
Caption: Use of this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 1,2-Diphenylethane [chembk.com]
- 4. A14617.14 [thermofisher.com]
- 5. 1,2-Diphenylethane, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | CAS 94371-89-8 | LGC Standards [lgcstandards.com]
- 8. 1,2-Diphenylethane, 98+% | Fisher Scientific [fishersci.ca]
- 9. 1,2-Diphenylethane synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. prepchem.com [prepchem.com]
In-Depth Technical Guide to the Physical Characteristics of 1,2-Diphenylethane-D14
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of 1,2-Diphenylethane-D14, a deuterated isotopologue of 1,2-Diphenylethane (B90400) (also known as bibenzyl). The data presented herein is crucial for the compound's application in various research and development settings, including its use as an internal standard in analytical studies and in mechanistic investigations of drug metabolism.
Data Presentation: Physical Characteristics
The physical properties of this compound are expected to be very similar to its non-deuterated counterpart, 1,2-Diphenylethane. The following table summarizes the key physical data for both compounds for comparative purposes. It is important to note that while the molecular weight is precise for the deuterated species, other physical constants are based on the non-deuterated form and should be considered as close approximations.
| Physical Characteristic | This compound | 1,2-Diphenylethane (Bibenzyl) |
| CAS Number | 94371-89-8[1][2] | 103-29-7[3][4][5][6][7] |
| Molecular Formula | C₁₄D₁₄[1][2] | C₁₄H₁₄[3][4][5][6] |
| Molecular Weight | 196.35 g/mol [1][8] | 182.26 g/mol [4][9] |
| Melting Point | Not explicitly available | 50-53 °C[4][10] |
| Boiling Point | Not explicitly available | 284 °C[4][5][10] |
| Density | Not explicitly available | ~1.014 g/mL at 25 °C[7][10] |
| Solubility | Not explicitly available | Soluble in ether and chloroform[4]. Practically insoluble in water[10]. |
| Appearance | Not explicitly available | Colorless to white to pale yellow crystals or powder[3]. |
Experimental Protocols
Detailed methodologies for the determination of the key physical characteristics of a solid organic compound like this compound are outlined below. These represent standard laboratory procedures.
Molecular Weight Determination (Mass Spectrometry)
-
Objective: To determine the exact molecular mass of this compound.
-
Methodology:
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
The solution is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
The instrument is operated in positive or negative ion mode to generate molecular ions (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
The mass-to-charge ratio (m/z) of the molecular ions is measured by the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
The high-resolution mass measurement allows for the determination of the elemental composition and confirmation of the molecular formula.
-
Melting Point Determination
-
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
-
Methodology:
-
A small amount of the crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate (typically 1-2 °C per minute).
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded. This range is reported as the melting point.
-
Boiling Point Determination (Distillation)
-
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.
-
Methodology:
-
A sample of the compound is placed in a distillation flask.
-
The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm leading to the condenser.
-
The flask is heated, and the temperature is monitored.
-
The boiling point is the temperature at which the liquid boils and a stable temperature is recorded on the thermometer as the vapor condenses. For high-boiling compounds, vacuum distillation may be necessary to prevent decomposition.
-
Density Determination (Pycnometer Method)
-
Objective: To determine the mass per unit volume of this compound.
-
Methodology:
-
The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.
-
The pycnometer is filled with the sample (in a molten state if necessary, and then cooled to a specific temperature) and weighed.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., water) at the same temperature and weighed.
-
The density of the sample is calculated using the masses and the known density of the reference liquid.
-
Solubility Determination
-
Objective: To determine the extent to which this compound dissolves in various solvents.
-
Methodology:
-
A known amount of the sample is added to a specific volume of a solvent at a controlled temperature.
-
The mixture is agitated until saturation is reached.
-
The undissolved solid is separated from the solution by filtration or centrifugation.
-
The concentration of the dissolved solute in the saturated solution is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
-
The solubility is typically expressed as g/100 mL or mol/L.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the physical characterization of this compound.
Caption: Workflow for the Physical Characterization of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | CAS 94371-89-8 | LGC Standards [lgcstandards.com]
- 3. 1,2-Diphenylethane, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 1,2-Diphenylethane, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 1,2-diphenylethane [stenutz.eu]
- 6. 1,2-Diphenylethane, 98+% | Fisher Scientific [fishersci.ca]
- 7. 1,2-Diphenylethane CAS#: 103-29-7 [m.chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Dibenzyl | C14H14 | CID 7647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
The Role of 1,2-Diphenylethane-D14 in Ultrasensitive Quantitative Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise and exacting world of analytical chemistry, particularly within environmental monitoring and drug development, the accuracy of quantitative measurements is paramount. The deuterated internal standard, 1,2-Diphenylethane-D14, serves as a critical tool for achieving reliable and reproducible results in the analysis of persistent organic pollutants (POPs), especially polycyclic aromatic hydrocarbons (PAHs). This technical guide provides an in-depth overview of the application of this compound as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods, complete with experimental protocols and performance data.
Core Application: An Internal Standard for Quantitative Analysis
This compound is the deuterium-labeled form of 1,2-Diphenylethane.[1] Its primary and most significant application is as an internal standard in quantitative analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry, such as GC-MS.[1]
The fundamental principle behind using a deuterated internal standard is that it behaves almost identically to its non-deuterated counterpart (the analyte of interest) during sample preparation, extraction, and chromatographic separation. However, due to the mass difference imparted by the deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. By adding a known amount of this compound to a sample before processing, any loss of the analyte during the analytical workflow can be accurately corrected for, leading to more precise and accurate quantification.
This technique is especially crucial when analyzing complex matrices such as soil, water, and biological tissues, where analyte recovery can be variable.
Experimental Protocol: Quantification of PAHs in Environmental Samples using GC-MS with this compound as an Internal Standard
This section details a generalized experimental protocol for the quantitative analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
Sample Preparation and Extraction
-
Sample Collection and Homogenization: Collect soil samples and air-dry them to a constant weight. Sieve the samples through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Spiking with Internal Standard: Weigh approximately 5 grams of the homogenized soil sample into a clean extraction vessel. Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in a suitable solvent like dichloromethane).
-
Extraction: Add an appropriate extraction solvent (e.g., a 1:1 mixture of hexane (B92381) and acetone) to the soil sample. Perform extraction using a suitable technique such as sonication for 30 minutes or Soxhlet extraction for 6-8 hours.
-
Concentration and Cleanup: After extraction, filter the extract to remove particulate matter. Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen. The concentrated extract may require a cleanup step using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges to remove interfering compounds. Elute the PAHs from the SPE cartridge with a suitable solvent mixture.
-
Final Volume Adjustment: Concentrate the cleaned extract to a final volume of 1 mL. The sample is now ready for GC-MS analysis.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of PAHs.
-
Injection: Inject 1 µL of the final extract into the GC inlet in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/minute.
-
Ramp 2: Increase to 300°C at a rate of 5°C/minute, hold for 10 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the characteristic ions for each target PAH and for this compound.
-
Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of this compound.
-
Analysis of Standards and Samples: Analyze the calibration standards and the prepared samples using the established GC-MS method.
-
Data Processing: For each standard and sample, determine the peak area of each target PAH and the internal standard (this compound).
-
Calculation: Calculate the response factor (RF) for each PAH relative to the internal standard using the calibration standards. Determine the concentration of each PAH in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Data Presentation
The following tables summarize typical performance data for the analysis of PAHs using a deuterated internal standard like this compound. Please note that this data is representative and actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Typical Value | Reference |
| Method Detection Limit (MDL) | 0.1 - 1.0 µg/kg | [2] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg | [2] |
| Recovery | 70 - 120% | [1] |
| Relative Standard Deviation (RSD) | < 15% | [3] |
| Linearity (R²) | > 0.995 | [2] |
Table 1: Typical Method Validation Parameters for PAH Analysis in Soil using GC-MS with a Deuterated Internal Standard.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Naphthalene | 10.2 | 128 | 129 | 127 |
| Acenaphthylene | 12.5 | 152 | 151 | 153 |
| Acenaphthene | 12.8 | 154 | 153 | 152 |
| Fluorene | 14.1 | 166 | 165 | 167 |
| Phenanthrene | 16.5 | 178 | 179 | 176 |
| Anthracene | 16.6 | 178 | 179 | 176 |
| Fluoranthene | 20.1 | 202 | 203 | 200 |
| Pyrene | 20.8 | 202 | 203 | 200 |
| Benz[a]anthracene | 24.5 | 228 | 229 | 226 |
| Chrysene | 24.6 | 228 | 229 | 226 |
| Benzo[b]fluoranthene | 28.1 | 252 | 253 | 250 |
| Benzo[k]fluoranthene | 28.2 | 252 | 253 | 250 |
| Benzo[a]pyrene | 29.5 | 252 | 253 | 250 |
| Indeno[1,2,3-cd]pyrene | 32.8 | 276 | 277 | 274 |
| Dibenz[a,h]anthracene | 32.9 | 278 | 279 | 276 |
| Benzo[ghi]perylene | 34.5 | 276 | 277 | 274 |
| This compound (IS) | 15.2 | 196 | 102 | - |
Table 2: Example GC-MS SIM Parameters for PAH Analysis with this compound as an Internal Standard (IS). Retention times are approximate and will vary based on the specific GC column and conditions.
Mandatory Visualization
Caption: Workflow for PAH analysis in soil using an internal standard.
Conclusion
This compound is an invaluable tool for researchers and scientists engaged in the quantitative analysis of persistent organic pollutants. Its use as an internal standard in GC-MS methods significantly enhances the accuracy, precision, and reliability of analytical data. The detailed protocol and representative data presented in this guide provide a solid foundation for the implementation of robust and defensible analytical methods for environmental monitoring and chemical safety assessment.
References
An In-depth Technical Guide to 1,2-Diphenylethane-D14 (CAS: 94371-89-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenylethane-D14 is the deuterium-labeled form of 1,2-Diphenylethane, also known as bibenzyl. This stable isotope-labeled compound serves as a critical tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays. Its near-identical physicochemical properties to its unlabeled counterpart, coupled with a distinct mass difference, make it an ideal internal standard for correcting variations during sample analysis. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use in research and drug development.
Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below. The deuteration significantly increases the molecular weight without appreciably altering the chemical properties, which is the key to its function as an internal standard.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Bibenzyl-d14, Dibenzyl-d14 |
| CAS Number | 94371-89-8 |
| Molecular Formula | C₁₄D₁₄ |
| Molecular Weight | 196.35 g/mol [1] |
| Appearance | Crystalline solid[1] |
| Unlabeled CAS | 103-29-7[1] |
Applications in Quantitative Analysis
The primary application of this compound is as an internal standard in quantitative analytical methods, including Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] It is particularly valuable in the field of drug development, where it can be used as a tracer to investigate the pharmacokinetic and metabolic profiles of therapeutic candidates.
The underlying principle of its application is isotope dilution mass spectrometry. A known quantity of the deuterated standard is added to a sample at an early stage of preparation. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is then measured. Because the standard and the analyte behave almost identically during extraction, chromatography, and ionization, this ratio remains constant even if there are sample losses or fluctuations in instrument response. This allows for highly accurate and precise quantification of the analyte of interest.
Experimental Protocols
While specific instrument parameters will always require optimization for a given analyte and matrix, the following sections outline generalized workflows for the use of this compound as an internal standard in GC-MS and LC-MS/MS analyses.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
A typical GC-MS workflow for the quantification of a volatile or semi-volatile analyte using this compound as an internal standard is depicted below.
Methodology:
-
Sample Preparation: A precise volume of a standard solution of this compound is added to the unknown sample. The analytes, along with the internal standard, are then extracted from the sample matrix using an appropriate technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). If the target analyte is not amenable to GC-MS analysis directly, a derivatization step is employed to increase its volatility and thermal stability.
-
GC-MS Analysis: The prepared sample is injected into the gas chromatograph, where the analytes and the internal standard are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
-
Data Analysis: The chromatographic peaks corresponding to the analyte and this compound are integrated to determine their respective areas. A calibration curve is generated by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard. The concentration of the analyte in the unknown sample is then determined by comparing its peak area ratio to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow
For non-volatile or thermally labile compounds, LC-MS/MS is the analytical method of choice. The workflow is conceptually similar to GC-MS.
Methodology:
-
Sample Preparation: As with GC-MS, a known amount of this compound is added to the sample. Extraction techniques commonly used for LC-MS/MS include protein precipitation, LLE, or SPE. The final extract is typically evaporated and reconstituted in a solvent compatible with the LC mobile phase.
-
LC-MS/MS Analysis: The reconstituted sample is injected into the liquid chromatograph. Separation occurs based on the analyte's and internal standard's partitioning between the mobile phase and the stationary phase of the LC column. The eluent from the column is introduced into the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source. In the tandem mass spectrometer, specific precursor ions for both the analyte and the internal standard are selected, fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
-
Data Analysis: The data analysis process is analogous to that of GC-MS, involving peak integration, calculation of peak area ratios, and quantification using a calibration curve.
Synthesis
The synthesis of the unlabeled 1,2-Diphenylethane can be achieved through several routes. Common methods include the Wurtz reaction of benzyl (B1604629) chloride with sodium metal or the hydrogenation of benzoin (B196080) in the presence of a nickel catalyst.
The synthesis of this compound is more specialized. One reported route involves starting from 2-Propanone-1,1,3,3-d4 and 1,3-di(phenyl-d5)- (9CI).[2] A detailed, publicly available protocol for this specific synthesis is not readily found in the literature. The synthesis of deuterated compounds generally involves the use of deuterated starting materials and reagents in established synthetic pathways.
Mass Spectrometry Data
A specific mass spectrum for this compound is not widely available in public spectral databases. However, the mass spectrum of unlabeled 1,2-Diphenylethane is characterized by a molecular ion peak (M+) at m/z 182 and a base peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺). For this compound, the molecular ion would be expected at m/z 196. The fragmentation pattern would be analogous, with the major fragment ion expected at m/z 98, corresponding to the deuterated tropylium ion (C₇D₇⁺).
Quantitative Data
Specific quantitative performance data, such as limits of detection (LOD), limits of quantification (LOQ), and calibration curve parameters from studies explicitly using this compound, are typically found within specific, proprietary research and are not broadly published. However, the use of deuterated internal standards is a well-established practice that consistently yields high accuracy and precision in quantitative assays.
Conclusion
This compound is a valuable tool for researchers and scientists in drug development and other fields requiring accurate quantification of organic molecules. Its properties as a stable isotope-labeled internal standard allow for the robust and reliable application of isotope dilution mass spectrometry. While specific analytical data for this compound may not be universally available, the principles and general protocols outlined in this guide provide a solid foundation for its successful implementation in quantitative GC-MS and LC-MS/MS methodologies.
References
Technical Guide: Molecular Weight of 1,2-Diphenylethane-D14
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight determination for the deuterated compound 1,2-Diphenylethane-D14.
Chemical Structure and Formula
1,2-Diphenylethane consists of two phenyl groups joined by an ethane (B1197151) bridge. Its standard chemical formula is C₁₄H₁₄. The "-D14" designation indicates that all 14 hydrogen (H) atoms have been replaced by their stable isotope, deuterium (B1214612) (D).
Therefore, the molecular formula for this compound is C₁₄D₁₄ [1][2].
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation relies on the atomic masses of the constituent elements: Carbon-12 (¹²C) and Deuterium (²H or D).
-
Atomic Weight of Carbon (C): By definition, the atomic mass of Carbon-12 is exactly 12 daltons (Da) or atomic mass units (amu)[3][4][5][6][7].
-
Atomic Weight of Deuterium (D): Deuterium, an isotope of hydrogen, contains one proton and one neutron. Its atomic weight is approximately 2.014 Da[8][9][10].
The molecular weight is calculated as follows:
(Number of Carbon atoms × Atomic Weight of Carbon) + (Number of Deuterium atoms × Atomic Weight of Deuterium) (14 × 12.011) + (14 × 2.014) = 196.35 g/mol
Commercial suppliers of this compound confirm this molecular weight[1][2][11].
Data Summary
The quantitative data used for the molecular weight calculation is summarized in the table below for clarity and easy reference.
| Component | Symbol | Count | Atomic Weight (Da) | Total Weight (Da) |
| Carbon | C | 14 | 12.011 | 168.154 |
| Deuterium | D | 14 | 2.014 | 28.196 |
| Total | C₁₄D₁₄ | 196.35 |
Logical Workflow for Calculation
The process for determining the molecular weight is straightforward and follows a clear logical path from identifying the chemical formula to the final summation of atomic weights.
Caption: Workflow for Molecular Weight Calculation.
Note: As this guide pertains to a theoretical calculation of molecular weight, experimental protocols for synthesis or analysis are not included. The provided workflow illustrates the logical steps of the calculation itself.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. askfilo.com [askfilo.com]
- 4. Carbon-12 - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. britannica.com [britannica.com]
- 8. Deuterium - Wikipedia [en.wikipedia.org]
- 9. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
- 10. byjus.com [byjus.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis of Deuterated 1,2-Diphenylethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing deuterated 1,2-diphenylethane (B90400) (bibenzyl). This isotopically labeled compound is a valuable tool in various research applications, including mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry. This document details three core synthetic strategies: catalytic deuteration of stilbene, coupling of deuterated benzyl (B1604629) halides, and direct hydrogen-deuterium (H/D) exchange on 1,2-diphenylethane. Each section includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate practical implementation in a laboratory setting.
Catalytic Deuteration of Stilbene
This pathway involves the reduction of the double bond in (E)-stilbene using deuterium (B1214612) gas in the presence of a heterogeneous catalyst. This method is effective for specifically labeling the ethanediyl bridge of 1,2-diphenylethane.
Experimental Protocol
Materials:
-
(E)-Stilbene
-
10% Palladium on carbon (Pd/C)
-
Deuterium gas (D₂)
-
Ethanol (B145695) (anhydrous)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A solution of (E)-stilbene (0.5 mmol) in ethanol (2.0 mL) is prepared in a high-pressure reaction vessel.
-
10% Pd/C catalyst (0.12 mol%) is carefully added to the solution.
-
The vessel is sealed and purged several times with nitrogen gas to remove any air.
-
The atmosphere is then replaced with deuterium gas, and the vessel is pressurized to 0.1 MPa.
-
The reaction mixture is stirred and heated to 70°C for 24 hours.
-
After cooling to room temperature, the vessel is carefully depressurized.
-
The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst, and the filter cake is washed with ethyl acetate.
-
The combined filtrates are concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica (B1680970) gel to yield 1,1,2,2-tetradeuterio-1,2-diphenylethane.
-
The isotopic enrichment and purity of the product should be determined by ¹H NMR, ²H NMR, and mass spectrometry.
Quantitative Data
| Parameter | Value |
| Substrate | (E)-Stilbene |
| Product | 1,1,2,2-tetradeuterio-1,2-diphenylethane |
| Catalyst | 10% Pd/C |
| Deuterium Source | Deuterium gas (D₂) |
| Yield | >95% (expected) |
| Isotopic Enrichment | >98% (expected) |
Note: The expected yield and isotopic enrichment are based on analogous hydrogenation reactions. Actual results may vary.
Synthesis Pathway Diagram
Coupling of Deuterated Benzyl Halides
This approach utilizes the classic Wurtz or Ullmann coupling reactions to form the C-C bond of the ethane (B1197151) bridge, starting from deuterated benzyl halides. This method allows for the synthesis of 1,2-diphenylethane with deuterium labels on the aromatic rings and/or the benzylic positions, depending on the chosen starting material.
Experimental Protocol (Wurtz Coupling)
Materials:
-
Benzyl-d₇-bromide (for perdeuterated product) or Benzyl-α,α-d₂-bromide (for benzylic deuteration)
-
Sodium metal
-
Anhydrous diethyl ether or toluene (B28343)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon), add freshly cut sodium metal pieces.
-
Add anhydrous diethyl ether or toluene to cover the sodium.
-
A solution of the deuterated benzyl bromide (e.g., benzyl-d₇-bromide) in the same anhydrous solvent is added dropwise from the dropping funnel.
-
The reaction mixture is gently heated to initiate the reaction, which is often indicated by the formation of a cloudy precipitate (sodium bromide).
-
After the initial exothermic reaction subsides, the mixture is refluxed for 2-3 hours to ensure complete reaction.
-
After cooling to room temperature, the unreacted sodium is carefully quenched by the slow addition of ethanol.
-
Water is then added to dissolve the sodium bromide salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the deuterated 1,2-diphenylethane.
Quantitative Data
| Parameter | Value |
| Substrate | Deuterated Benzyl Bromide (e.g., Benzyl-d₇-bromide) |
| Product | Deuterated 1,2-diphenylethane (e.g., Perdeuterated) |
| Coupling Reagent | Sodium metal |
| Yield | 40-60% (typical for Wurtz coupling) |
| Isotopic Purity | Dependent on the purity of the starting material |
Synthesis Pathway Diagram
Direct Hydrogen-Deuterium (H/D) Exchange
This method involves the direct exchange of hydrogen atoms on the 1,2-diphenylethane molecule with deuterium from a deuterium source, typically deuterium oxide (D₂O), catalyzed by a transition metal complex. This can lead to deuteration at both the aromatic and benzylic positions.
Experimental Protocol (Iridium-Catalyzed)
Materials:
-
1,2-Diphenylethane
-
Iridium PCP pincer complex (e.g., (tBuPCP)Ir(H)₄)
-
Deuterium oxide (D₂O)
-
Cyclohexane (as a co-solvent)
Procedure:
-
In a sealable reaction tube, 1,2-diphenylethane (0.38 mmol) and the iridium catalyst (1 mol%) are combined.
-
Cyclohexane (0.75 mL) and deuterium oxide (a large excess) are added to form a biphasic mixture.
-
The tube is sealed under an inert atmosphere.
-
The reaction mixture is vigorously stirred and heated to 80°C for 24 hours.
-
After cooling, the organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The extent and positions of deuteration are determined by ¹H NMR, ²H NMR, and mass spectrometry. The process can be repeated to increase the level of deuterium incorporation.
Quantitative Data
| Parameter | Value |
| Substrate | 1,2-Diphenylethane |
| Product | Polydeuterated 1,2-diphenylethane |
| Catalyst | Iridium PCP pincer complex |
| Deuterium Source | Deuterium oxide (D₂O) |
| Isotopic Incorporation | >95% achievable (may require multiple cycles) |
| Yield | High (reaction is an isotopic exchange) |
Synthesis Pathway Diagram
Disclaimer: The provided experimental protocols are based on literature precedents for similar transformations and may require optimization for specific laboratory conditions and desired outcomes. Appropriate safety precautions should be taken when handling all chemicals, especially reactive metals, flammable solvents, and high-pressure gases.
Commercial Suppliers and Technical Guide for 1,2-Diphenylethane-D14
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,2-Diphenylethane-D14, a deuterated internal standard crucial for quantitative analytical studies. This document outlines its commercial availability, key technical specifications, and detailed protocols for its application in mass spectrometry-based assays.
Commercial Availability
This compound is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds and analytical standards. Researchers can procure this compound from the following vendors:
-
Fisher Scientific : A global distributor of scientific products, offering this compound for research purposes.[1]
-
MedchemExpress (MCE) : A supplier of research chemicals and biochemicals, providing this compound for laboratory use.[2][3]
-
LGC Standards : A leading manufacturer and distributor of reference materials and proficiency testing schemes, offering this compound with detailed quality specifications.
Technical Data
This compound is the deuterated analog of 1,2-Diphenylethane. The substitution of hydrogen with deuterium (B1214612) atoms results in a molecule with a higher mass, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[2][3]
Table 1: General Technical Specifications for this compound
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | Bibenzyl-D14, Dibenzyl-D14 | |
| CAS Number | 94371-89-8 | [3] |
| Molecular Formula | C₁₄D₁₄ | [3] |
| Molecular Weight | 196.35 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | ≥98% (chemical purity) | |
| Isotopic Purity | ≥98 atom % D |
Table 2: Supplier-Specific Quantitative Data
| Supplier | Product Number | Purity Specification | Additional Information |
| MedchemExpress | HY-78004S | Not specified on product page | For research use only.[3] |
| LGC Standards | D-5491 | Min. 98% Chemical Purity, 98 atom % D | - |
Note: For lot-specific purity and isotopic enrichment, it is essential to consult the Certificate of Analysis (CofA) provided by the supplier upon purchase.
Experimental Protocols: Application as an Internal Standard in LC-MS/MS
The primary application of this compound is as an internal standard (IS) in quantitative analytical methods. Its chemical properties are nearly identical to the non-deuterated analyte, 1,2-Diphenylethane, leading to similar extraction efficiency and chromatographic retention times. However, its increased mass allows for clear differentiation in a mass spectrometer.
Below is a detailed, generalized protocol for the use of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of a target analyte in a biological matrix.
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile).
-
Store at -20°C.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Perform a serial dilution of the stock solution with the same solvent to achieve the desired concentration.
-
The optimal concentration of the working solution depends on the expected concentration of the analyte in the samples.
-
Sample Preparation (Protein Precipitation)
-
Sample Collection: Collect biological samples (e.g., plasma, urine) and store them appropriately.
-
Spiking with Internal Standard: To 100 µL of the biological sample, add a small volume (e.g., 5 µL) of the this compound working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.
LC-MS/MS Analysis
Table 3: Example LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative depending on the analyte |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined based on the analyte of interest |
| MRM Transition (IS) | To be determined for this compound (precursor and product ions) |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard. Plot the peak area ratio against the analyte concentration to generate a calibration curve.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the use of this compound as an internal standard in a quantitative LC-MS/MS experiment.
Caption: Experimental workflow for quantitative analysis using an internal standard.
References
1,2-Diphenylethane-D14 material safety data sheet
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenylethane-D14 is the deuterium-labeled form of 1,2-Diphenylethane.[1] Deuterated compounds are valuable tools in drug discovery and development, particularly in pharmacokinetic and metabolic studies, where they can serve as tracers for quantification.[1] This guide provides a summary of the available safety and handling information to support its use in a research environment.
Chemical and Physical Properties
Quantitative data for this compound is limited. The following table includes data for both the deuterated and non-deuterated forms for comparison.
| Property | This compound | 1,2-Diphenylethane |
| CAS Number | 94371-89-8[1][2] | 103-29-7[3] |
| Molecular Formula | C₁₄D₁₄[1][2] | C₁₄H₁₄[4] |
| Molecular Weight | 196.35 g/mol [1][2] | 182.26 g/mol [4] |
| Appearance | Not specified | Off-white solid[4] |
| Melting Point | Not specified | 49 - 53 °C[4] |
| Boiling Point | Not specified | 284 °C @ 760 mmHg[4] |
| Flash Point | Not specified | 129 °C[4] |
| Specific Gravity | Not specified | 1.010[4] |
| Solubility | Not specified | Insoluble in water[4] |
Hazard Identification and Safety Precautions
While specific hazard data for this compound is not available, the safety information for the non-deuterated analogue, 1,2-Diphenylethane, and related compounds suggests that it should be handled with care in a laboratory setting. The following is a summary of potential hazards and recommended precautions.
GHS Label Elements for Analogue Compounds
Safety data sheets for similar, non-deuterated compounds such as 1,2-diamino-1,2-diphenylethane indicate the following hazard statements[5]:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Signal Word: Warning[5]
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is generally recommended:
| PPE | Standard |
| Eye Protection | Safety glasses with side-shields or goggles.[3][6] |
| Hand Protection | Compatible chemical-resistant gloves.[3] |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood.[6] |
Experimental Protocols and Handling
Detailed experimental protocols for the use of this compound are not publicly available. The following are generalized procedures for the safe handling and use of chemical reagents in a research laboratory.
General Handling Workflow
The following diagram illustrates a standard workflow for handling chemical reagents.
Caption: General Chemical Handling Workflow
First Aid Measures
The following first aid measures are based on general laboratory safety principles and information for analogue compounds.[3][5]
| Exposure Route | First Aid Protocol |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][5] |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[3][5] |
Spill and Disposal Procedures
Spill Response
The logical flow for responding to a chemical spill is outlined below.
Caption: Chemical Spill Response
Waste Disposal
All waste containing this compound should be treated as chemical waste.[5] Dispose of contents and container in accordance with local, regional, and national regulations.[3][5] Do not allow the product to enter drains.[3]
Storage and Stability
-
Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[3][5]
-
Stability: The non-deuterated analogue is stable under recommended storage conditions.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4]
Toxicological and Ecological Information
To the best of our knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[5] No carcinogenicity data is available from IARC, NTP, or OSHA for the non-deuterated analogue.[5] Ecotoxicity data is not available.[7] Avoid release to the environment.[3]
References
The Cornerstone of Precision: A Technical Guide to the Stability and Storage of Deuterated Standards
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In quantitative mass spectrometry-based assays, deuterated internal standards are the gold standard for achieving accuracy and precision. However, the stability and proper storage of these critical reagents are often overlooked, potentially compromising the validity of experimental results. This in-depth technical guide provides a comprehensive overview of the core principles and practices for ensuring the long-term stability and reliability of deuterated standards.
The inherent strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond makes deuterated compounds generally more stable. This "kinetic isotope effect" can slow metabolic processes, a principle leveraged in the development of deuterated drugs. However, like all chemical compounds, deuterated standards are susceptible to degradation over time due to various environmental factors. Understanding and mitigating these factors are crucial for maintaining their chemical and isotopic purity.
Key Factors Influencing the Stability of Deuterated Standards
The stability of a deuterated standard is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors. The primary factors to consider are temperature, light, pH, the choice of solvent, and the potential for hydrogen-deuterium (H-D) exchange.[1]
Temperature: Lower temperatures generally slow down the rate of chemical degradation. For long-term storage, temperatures of -20°C or even -80°C are often recommended.[2] Refrigeration at 4°C may be suitable for short-term storage of working solutions.[2] It is crucial to minimize freeze-thaw cycles, as these can accelerate degradation.[3]
Light: Exposure to light, particularly UV light, can induce photochemical degradation in many organic molecules. Therefore, it is best practice to store deuterated standards in amber vials or in the dark to prevent photodegradation.[2]
pH: The pH of the storage solution can significantly impact the stability of a deuterated standard. Acidic or basic conditions can catalyze hydrolytic degradation or promote the undesirable exchange of deuterium (B1214612) atoms with protons from the solvent (H-D exchange).[4] For many compounds, a pH range of 2-3 is where the rate of H-D exchange is at a minimum.[5]
Solvent Selection: The choice of solvent is critical for maintaining the integrity of deuterated standards. High-purity aprotic solvents such as acetonitrile (B52724), dioxane, and tetrahydrofuran (B95107) are generally preferred to minimize the risk of H-D exchange.[4] While methanol (B129727) is a common solvent for creating stock solutions, its protic nature can facilitate H-D exchange under certain conditions.[2][6] If an aqueous solution is necessary, using a D₂O-based buffer can help preserve the isotopic labeling.[4]
Isotopic Exchange: The loss or replacement of deuterium with hydrogen from the solvent or matrix is a significant concern that can compromise the accuracy of quantitative analyses.[7] Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are particularly susceptible to exchange.[7] Therefore, it is crucial to select internal standards where the deuterium labels are in stable, non-exchangeable positions.[8]
Recommended Storage Conditions
The optimal storage conditions for a deuterated standard are compound-specific and should ideally be provided by the manufacturer on the Certificate of Analysis. However, general best practices can be summarized as follows:
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C or -80°C[2] Short-term: 2-8°C[2] | Minimizes chemical degradation and slows down the rate of isotopic exchange.[4] |
| Light | Store in amber vials or in the dark.[2] | Prevents photodegradation of light-sensitive compounds.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Prevents oxidation.[2] |
| Solvent | Preferred: High-purity aprotic solvents (e.g., acetonitrile).[4] Aqueous Solutions: Use D₂O-based buffers and maintain an optimal pH.[4] | Minimizes the risk of hydrogen-deuterium exchange.[4] |
| Container | Use well-sealed, airtight containers with PTFE-lined caps. | Prevents solvent evaporation and contamination from atmospheric moisture. |
Quantitative Stability Data
The following tables provide representative data on the stability of deuterated standards under various conditions. It is important to note that stability is compound-specific, and these tables should be considered as illustrative examples.
Table 1: Illustrative Long-Term Stability of a Deuterated Standard in Different Solvents at Various Temperatures
| Compound | Solvent | Storage Temperature | Duration (Months) | Purity (%) | Isotopic Enrichment (%) |
| Hypothetical Drug-d4 | Acetonitrile | -20°C | 12 | >99.5 | >99.0 |
| Hypothetical Drug-d4 | Acetonitrile | 4°C | 12 | 98.2 | 98.8 |
| Hypothetical Drug-d4 | Methanol | -20°C | 12 | 99.1 | 98.5 |
| Hypothetical Drug-d4 | Methanol | 4°C | 12 | 97.5 | 97.9 |
| Hypothetical Drug-d4 | Human Plasma | -80°C | 24 | >99.0 (in matrix) | Not Assessed |
Data is hypothetical but representative of typical stability profiles.
Table 2: Freeze-Thaw Stability of Enzalutamide in Human Plasma [3]
| Analyte | Concentration Level | Number of Freeze-Thaw Cycles | Mean Accuracy (% of Nominal) | Precision (% CV) |
| Enzalutamide | Low QC | 3 | 98.5% | 4.2% |
| Enzalutamide | High QC | 3 | 102.1% | 2.8% |
While this data is for the non-deuterated analyte, bioanalytical method validation requires the deuterated internal standard to demonstrate similar stability.
Experimental Protocols
To ensure the reliability of quantitative data, the stability of deuterated internal standards must be experimentally verified under conditions that mimic the entire analytical workflow, from sample collection and storage to final analysis.
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the general steps for preparing stock and working solutions of a deuterated standard.
Materials:
-
Deuterated standard (solid or neat material)
-
High-purity solvent (e.g., LC-MS grade acetonitrile or methanol)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the sealed container of the deuterated standard to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.[2]
-
Weighing: Accurately weigh the desired amount of the standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of the chosen solvent to dissolve the standard completely.
-
Dilution to Volume: Once dissolved, dilute the solution to the mark with the same solvent.
-
Mixing: Stopper the flask and mix thoroughly by inverting it multiple times.
-
Storage: Transfer the stock solution to a labeled amber vial with a PTFE-lined cap and store under the recommended conditions (e.g., -20°C).[2]
-
Working Solution Preparation: To prepare working solutions, allow the stock solution to equilibrate to room temperature. Dilute the stock solution to the desired concentration using the appropriate solvent or matrix.
Protocol 2: Assessment of Long-Term Stability
This protocol is designed to evaluate the stability of a deuterated standard in a specific matrix over an extended period.
Objective: To determine the stability of the deuterated standard in a biological matrix (e.g., human plasma) under intended long-term storage conditions.
Procedure:
-
Sample Preparation: Prepare a set of quality control (QC) samples at low and high concentrations by spiking the deuterated standard into the biological matrix.
-
Time Zero (T0) Analysis: Immediately after preparation, analyze a subset of the QC samples to establish the initial (baseline) concentration.
-
Storage: Store the remaining QC samples at the intended long-term storage temperature (e.g., -80°C).[9]
-
Analysis at Subsequent Time Points: At predefined intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve a set of stored QC samples, thaw them under controlled conditions, and analyze them.
-
Data Evaluation: Compare the mean concentration of the stored QC samples at each time point to the mean concentration of the T0 samples. The standard is considered stable if the mean concentration is within a predefined acceptance criterion (e.g., ±15% of the nominal concentration).
Protocol 3: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of an analytical method.[10]
Objective: To investigate the degradation pathways of the deuterated standard under various stress conditions.
Stress Conditions: [6]
-
Acid Hydrolysis: Incubate the standard in a solution of a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate the standard in a solution of a strong base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidation: Expose the standard to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid standard or a solution to high heat (e.g., 80°C).
-
Photodegradation: Expose the standard (solid or in solution) to a controlled source of UV and visible light, as specified in ICH Q1B guidelines.
Procedure:
-
Sample Preparation: Prepare solutions of the deuterated standard in the appropriate stress media.
-
Stress Exposure: Expose the samples to the defined stress conditions for a predetermined duration. The goal is to achieve a target degradation of 5-20%.[11]
-
Sample Neutralization/Quenching: After the stress period, neutralize the acidic and basic samples, and quench the oxidative reaction if necessary.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating method (e.g., LC-MS/MS) to separate and identify the parent compound and any degradation products.
-
Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for. The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration.[6]
Visualizing Workflows and Logical Relationships
Caption: Workflow for the preparation, storage, and stability assessment of a deuterated standard.
Caption: Logical relationship between storage conditions and the stability of deuterated standards.
Caption: Experimental workflow for a forced degradation study of a deuterated standard.
Conclusion
The reliability of quantitative bioanalysis is fundamentally dependent on the integrity of the internal standards used. Deuterated standards, while offering significant advantages, are not immune to degradation. A thorough understanding of the factors that influence their stability—temperature, light, pH, and solvent—is essential for any researcher utilizing these critical reagents. By implementing robust storage protocols and conducting comprehensive stability assessments, scientists can ensure the accuracy and reproducibility of their data, thereby upholding the quality and validity of their research and development efforts. Always refer to the manufacturer's Certificate of Analysis for compound-specific storage recommendations and stability data.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. SOLVENT DEUTERIUM ISOTOPE EFFECTS ON ACID-BASE EQUILIBRIA (Journal Article) | OSTI.GOV [osti.gov]
- 3. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
kinetic isotope effect in deuterated compounds
An In-Depth Technical Guide to the Kinetic Isotope Effect (KIE) in Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The kinetic isotope effect (KIE) is a powerful tool utilized in the study of reaction mechanisms and in the strategic design of new therapeutic agents. It refers to the change in the rate of a chemical reaction upon the substitution of an atom in the reactants with one of its heavier isotopes. The substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D), its stable, non-radioactive isotope, is particularly common and impactful. This substitution can significantly alter reaction rates, especially when the C-H bond is broken in the rate-determining step of the reaction. This guide provides a detailed exploration of the theoretical underpinnings of the KIE in deuterated compounds, presents quantitative data from key experiments, outlines detailed experimental protocols for its measurement, and illustrates its application in mechanistic elucidation and drug development.
Theoretical Foundations of the Kinetic Isotope Effect
The primary origin of the kinetic isotope effect lies in the difference in zero-point vibrational energy (ZPE) between a bond to a lighter isotope (e.g., C-H) and the corresponding bond to a heavier isotope (e.g., C-D).
The vibrational energy of a bond is quantized and can be approximated by the harmonic oscillator model:
En = (n + 1/2)hν
where 'n' is the vibrational quantum number, 'h' is Planck's constant, and 'ν' is the vibrational frequency. The lowest possible energy state (n=0) is the zero-point energy:
E0 = 1/2hν
The vibrational frequency (ν) is dependent on the reduced mass (μ) of the atoms forming the bond:
ν = (1/2π) * √(k/μ)
where 'k' is the force constant of the bond. Since deuterium is approximately twice as heavy as protium (B1232500) (¹H), the reduced mass of a C-D bond is greater than that of a C-H bond. Consequently, the C-D bond has a lower vibrational frequency and a lower zero-point energy.
This difference in ZPE means that more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound. This effect is most pronounced when the bond is broken or formed in the rate-determining step of the reaction.
Classification of Kinetic Isotope Effects
KIEs are broadly classified into two main categories: primary and secondary. This classification is based on the position of the isotopic substitution relative to the bond(s) being broken or formed in the rate-determining step.
Primary Kinetic Isotope Effect (PKIE)
A primary kinetic isotope effect is observed when the isotopically substituted bond is directly involved in the rate-determining step of the reaction—that is, the bond is being cleaved or formed. The magnitude of the PKIE is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD).
kH/kD > 1: Normal KIE A normal KIE is observed when the reaction with the lighter isotope is faster. For C-H vs C-D bonds, kH/kD values are typically in the range of 6 to 8 at room temperature, but can be significantly larger, especially if quantum tunneling is involved. This indicates that the C-H(D) bond is being broken in the rate-limiting step.
kH/kD < 1: Inverse KIE An inverse KIE occurs when the deuterated compound reacts faster than the non-deuterated one. This is less common for primary KIEs but can occur in situations where a new, stiffer bond involving the isotope is formed in the transition state.
Secondary Kinetic Isotope Effect (SKIE)
A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. SKIEs are typically much smaller than PKIEs and are classified based on the location of the isotope relative to the reaction center.
-
α-SKIE: Isotopic substitution is on the atom directly attached to the reaction center. These effects often arise from changes in hybridization. For example, the change from sp³ (tetrahedral) to sp² (trigonal planar) hybridization during a reaction leads to a normal SKIE (kH/kD ≈ 1.1-1.2), as the out-of-plane bending vibrations are less sterically hindered in the transition state. Conversely, a change from sp² to sp³ results in an inverse SKIE (kH/kD ≈ 0.8-0.9).
-
β-SKIE: Isotopic substitution is on an atom adjacent to the reaction center. These effects are often associated with hyperconjugation, where the C-H(D) bond helps to stabilize a developing positive charge in the transition state. A normal β-SKIE (kH/kD > 1) suggests stabilization via hyperconjugation.
-
γ-SKIE and beyond: Effects from more remote isotopic substitutions are generally very small.
The following diagram illustrates the conceptual difference between primary and secondary KIEs.
Figure 1: Conceptual difference between Primary and Secondary Kinetic Isotope Effects.
Quantitative Data on Kinetic Isotope Effects
The magnitude of the KIE provides invaluable insight into reaction mechanisms. The following tables summarize representative kH/kD values for various organic reactions.
Table 1: Primary Kinetic Isotope Effects (PKIE) in Elimination Reactions
| Substrate | Base/Solvent | Temperature (°C) | kH/kD | Implied Mechanism |
| CH₃CH₂CH₂Br | NaOEt/EtOH | 25 | 6.7 | E2 (C-H bond cleavage in RDS)[1] |
| (p-NO₂C₆H₄)₂CHCHCl₂ | TMG/Acetonitrile | 20 | 4.8 - 10.3 | (E1cB)₁ or E2H[2] |
| 2-Phenylethyl bromide | EtO⁻/EtOH | 25 | 7.1 | E2 |
| Cyclohexyl tosylate | t-BuOK/t-BuOH | 50 | 8.1 | E2 |
Table 2: Secondary Kinetic Isotope Effects (SKIE) in Nucleophilic Substitution
| Substrate | Nucleophile/Solvent | Temperature (°C) | kH/kD (per D) | Implied Mechanism |
| CH₃Br | Cl⁻ (gas phase) | 27 | ~0.77 (inverse) | SN2[3] |
| CH₃I | Br⁻ (gas phase) | 27 | ~0.76 (inverse) | SN2[3] |
| Benzyl-α-d₁-bromide | EtO⁻/EtOH | 25 | 1.13 (normal) | SN1 (sp³→sp² change)[1] |
| Isopropyl-α-d₁-bromide | H₂O/EtOH | 25 | 1.15 (normal) | SN1 |
| Benzyl-α-d₂-dimethylphenylammonium ion | Thiophenoxide/DMF | 0 | 1.086 (normal) | SN2 (steric hindrance relief)[4] |
Table 3: KIE in Cytochrome P450-Mediated Drug Metabolism
Cytochrome P450 (P450) enzymes are crucial for the metabolism of most drugs, often involving the oxidative cleavage of a C-H bond as the rate-limiting step.[5] Deuteration at these metabolically labile sites can significantly slow down metabolism.[5][6]
| Drug/Substrate | P450 Isoform | Metabolic Reaction | kH/kD |
| Morphine | - | N-demethylation | >2 |
| Nifedipine metabolite | - | Oxidative demethylation | High |
| Tolbutamide | CYP2C9 | Methyl-hydroxylation | ~10 |
| Flurbiprofen | CYP2C9 | 4'-hydroxylation | ~11 |
| Midazolam | CYP3A4 | 1'-hydroxylation | ~5 |
Experimental Protocols for Measuring KIE
The determination of KIE values requires careful kinetic measurements. The two primary approaches are non-competitive and competitive experiments.
Non-Competitive Method
In this method, the reaction rates of the deuterated and non-deuterated substrates are measured in separate, parallel experiments.
Protocol: Spectrophotometric Monitoring of an Elimination Reaction
-
Preparation of Reactants:
-
Prepare stock solutions of the non-deuterated substrate (e.g., 2-phenylethyl bromide) and the deuterated substrate (e.g., 2-phenyl-[1,1-D₂]-ethyl bromide) of identical concentration in a suitable solvent (e.g., ethanol).
-
Prepare a stock solution of the base (e.g., sodium ethoxide) in the same solvent.
-
-
Kinetic Run (Non-deuterated Substrate):
-
Equilibrate both the substrate and base solutions to the desired reaction temperature (e.g., 25°C) in a temperature-controlled water bath.
-
Initiate the reaction by mixing the solutions in a quartz cuvette.
-
Immediately place the cuvette in a UV-Vis spectrophotometer, also thermostatted at the reaction temperature.
-
Monitor the reaction progress by observing the increase in absorbance of the product (e.g., styrene) at a specific wavelength (e.g., 248 nm) over time.
-
Record absorbance data at regular intervals until the reaction is complete.
-
-
Kinetic Run (Deuterated Substrate):
-
Repeat the exact procedure described in step 2 using the deuterated substrate.
-
-
Data Analysis:
-
For each reaction, plot the appropriate function of concentration versus time to determine the rate constant. For a second-order reaction, a plot of 1/(A∞ - At) vs. time will be linear, where At is the absorbance at time t and A∞ is the absorbance at completion.
-
The slope of this line is the pseudo-first-order rate constant (kobs) if the base is in large excess, or the second-order rate constant (k) can be derived.
-
Calculate the rate constants for the hydrogenated (kH) and deuterated (kD) reactions.
-
The KIE is the ratio kH/kD.
-
The following workflow illustrates the non-competitive method.
Figure 2: Workflow for the non-competitive method of KIE determination.
Competitive Method
This method is often more accurate as it involves running a single reaction with a mixture of the deuterated and non-deuterated substrates. The relative amounts of the deuterated and non-deuterated products are measured at the end of the reaction, or the change in the isotopic ratio of the starting material is monitored over time.
Protocol: GC-MS Analysis of a Competitive Reaction
-
Reaction Setup:
-
Prepare a starting material mixture containing a known ratio (e.g., 1:1) of the deuterated and non-deuterated substrates. Determine this initial ratio (R₀) accurately using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Initiate the reaction by adding the limiting reagent. Allow the reaction to proceed to a specific, incomplete conversion (e.g., 10-20% or >80% completion). It is crucial not to let the reaction go to 100% completion.
-
-
Sample Analysis:
-
Quench the reaction.
-
Isolate the remaining starting material or the product mixture.
-
Analyze the isotopic ratio of the isolated compounds using GC-MS.
-
For the remaining starting material, measure the ratio Rt.
-
For the product, measure the ratio Rp.
-
-
-
Data Analysis:
-
The KIE can be calculated from the isotopic ratio of the products (Rp) and the initial starting materials (R₀).
-
Alternatively, using the isotopic ratio of the unreacted starting material at a given fraction of reaction (f), the KIE can be calculated using the following equation: kH/kD = log(1-f) / log(1 - f * Rt/R₀)
-
This method minimizes errors arising from slight variations in temperature, concentration, or other experimental conditions between runs.
Applications in Drug Development and Mechanistic Elucidation
Mechanistic Elucidation
The KIE is a cornerstone of physical organic chemistry for determining reaction mechanisms. A significant primary KIE (kH/kD > 2) is strong evidence that the C-H bond is broken in the rate-determining step. The magnitude of secondary KIEs can provide detailed information about the transition state structure, such as changes in hybridization.
The following diagram shows a logical workflow for using KIE to investigate a reaction mechanism.
Figure 3: Logical workflow for using KIE in mechanistic studies.
Drug Development: The "Deuterium Switch"
In drug development, the KIE is strategically employed to enhance the metabolic stability of drug candidates. Many drugs are cleared from the body by P450-mediated oxidation of C-H bonds.[5] By replacing a hydrogen atom at a site of metabolism with deuterium, the rate of this metabolic process can be significantly reduced due to the KIE. This strategy, sometimes called a "deuterium switch," can lead to:
-
Improved Pharmacokinetic Profile: Slower metabolism can increase a drug's half-life and exposure (AUC), potentially allowing for lower or less frequent dosing.
-
Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed via the cleavage of a specific C-H bond, deuteration at that site can reduce its formation.
-
Increased Efficacy: By maintaining therapeutic concentrations for longer, the efficacy of a drug may be improved.
A notable example is Deutetrabenazine , an approved drug for treating chorea associated with Huntington's disease. It is a deuterated version of tetrabenazine. The deuterium atoms on the methoxy (B1213986) groups slow down its metabolism by CYP2D6, leading to a more favorable pharmacokinetic profile and reduced adverse effects compared to the non-deuterated parent drug.
Conclusion
The is a fundamentally important phenomenon with profound practical implications. Grounded in the quantum mechanical differences between C-H and C-D bonds, the KIE provides a high-resolution lens through which reaction mechanisms can be scrutinized. For drug development professionals, it offers a rational and proven strategy for optimizing the metabolic properties of therapeutic agents, transforming a subtle isotopic difference into a significant clinical advantage. A thorough understanding and application of the principles and experimental methodologies outlined in this guide are essential for leveraging the full potential of the kinetic isotope effect in modern chemical and pharmaceutical research.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Novel Therapeutic Potential: A Technical Guide to the Benefits of Deuterium Labeling in Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deuterium (B1214612) labeling, the strategic substitution of hydrogen atoms with their stable, heavier isotope deuterium, has emerged as a transformative tool in pharmaceutical research and development. This technical guide provides an in-depth exploration of the core principles, practical applications, and significant advantages of this technique. By leveraging the kinetic isotope effect (KIE), deuterium labeling can profoundly alter the metabolic fate of drug candidates, leading to enhanced pharmacokinetic profiles, improved safety, and greater efficacy. This whitepaper will detail the impact of deuteration on drug metabolism, provide quantitative data on the improvements seen in various drug candidates, and offer detailed experimental protocols for the evaluation of deuterated compounds. Furthermore, it will explore the use of deuterium-labeled molecules as indispensable internal standards for bioanalytical assays and as probes in metabolic research.
The Core Principle: The Kinetic Isotope Effect (KIE)
The foundational principle underpinning the benefits of deuterium labeling in drug development is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present at that position.[2]
Many critical drug-metabolizing enzymes, particularly those of the cytochrome P450 (CYP) family, catalyze oxidative reactions that involve the abstraction of a hydrogen atom.[3][4] By strategically replacing hydrogen with deuterium at these metabolically vulnerable positions, often referred to as "soft spots," the rate of metabolism can be significantly attenuated.[2] This "deuterium switch" can lead to several desirable modifications in a drug's pharmacokinetic profile.[5]
The following diagram illustrates the fundamental concept of the KIE in the context of CYP450-mediated drug metabolism.
Enhancing Pharmacokinetic Profiles
The primary application of the KIE in drug development is to improve the pharmacokinetic (PK) properties of a molecule. By reducing the rate of metabolic clearance, deuterium labeling can lead to:
-
Increased Half-life (t½): A slower rate of metabolism means the drug remains in the body for a longer period, potentially allowing for less frequent dosing and improved patient compliance.[1][6]
-
Increased Systemic Exposure (AUC): The total drug exposure over time is enhanced due to reduced clearance.[7]
-
Reduced Peak-to-Trough Fluctuations: A longer half-life can lead to more stable plasma concentrations, which may improve both efficacy and safety.
-
Altered Metabolite Profile: Deuteration can shift metabolism away from the formation of undesirable or toxic metabolites, potentially improving the safety profile of a drug.[5]
The following tables summarize the quantitative improvements in pharmacokinetic parameters observed for several deuterated drugs compared to their non-deuterated counterparts.
Table 1: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
| Drug (Deuterated Form) | Non-Deuterated Analog | Key Pharmacokinetic Parameter | Improvement with Deuteration | Therapeutic Indication | Reference |
| Deutetrabenazine | Tetrabenazine | Half-life of active metabolites | ~2-fold increase | Chorea associated with Huntington's disease | [8] |
| d9-Methadone | Methadone | Area Under the Curve (AUC) | 5.7-fold increase | Pain Management | [9] |
| Clearance (CL) | Reduced (0.9 vs 4.7 L/h/kg) | [9] | |||
| CTP-656 (d9-ivacaftor) | Ivacaftor | Half-life (t½) | 15.9 hours (supports once-daily dosing) | Cystic Fibrosis | [10][11] |
Applications in Metabolic Studies
Deuterium-labeled compounds are invaluable tools for elucidating metabolic pathways and quantifying the dynamics of biological processes.
Tracing Metabolic Fates and Fluxes
By introducing a deuterated substrate into a biological system, researchers can trace its conversion into various metabolites using mass spectrometry. This allows for the mapping of metabolic pathways and the identification of novel biotransformation products.[12] Metabolic flux analysis, which quantifies the rates of metabolic reactions, can also be performed using deuterium-labeled tracers to understand how metabolic networks are regulated in health and disease.[13][14]
Measuring Protein and Biomolecule Turnover
The rate of synthesis and degradation of proteins and other macromolecules can be determined by metabolic labeling with deuterium oxide (D₂O), or "heavy water".[1][15] Organisms or cells are cultured in a medium containing a known enrichment of D₂O.[16] Deuterium is then incorporated into newly synthesized biomolecules.[16] By measuring the rate of deuterium incorporation over time using mass spectrometry, the turnover rates of thousands of proteins can be quantified simultaneously, providing insights into cellular homeostasis and disease pathogenesis.[17][18][19]
The following diagram outlines the general workflow for a protein turnover study using D₂O labeling.
The Gold Standard in Bioanalysis: Deuterated Internal Standards
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and precision is paramount. Deuterium-labeled compounds are considered the "gold standard" for use as internal standards (IS).[20][21] An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest to compensate for variations during sample processing and analysis.[22]
Advantages of Deuterated Internal Standards:
-
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since a deuterated IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization.[22]
-
Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution affect both the analyte and the deuterated IS equally, ensuring that the ratio of their signals remains constant.[1]
-
Improved Assay Precision and Accuracy: The use of deuterated internal standards significantly improves the robustness and reliability of bioanalytical methods.[23]
Table 2: Improved Assay Precision with Deuterated Internal Standards
| Analyte | Matrix | Internal Standard Type | Coefficient of Variation (%CV) | Reference |
| Sirolimus | Whole Blood | Structural Analog | 12.5 | [1] |
| Deuterated (d3-Sirolimus) | 4.2 | [1] | ||
| Pesticides & Mycotoxins | Cannabis Flower | No Internal Standard | >50% | [24] |
| Deuterated Analogs | <20% | [24] |
The following diagram illustrates the workflow for a typical bioanalytical assay using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. lcms.cz [lcms.cz]
Methodological & Application
Application Note: Quantitative Analysis of [Analyte Name] in [Matrix] using 1,2-Diphenylethane-D14 as an Internal Standard by GC-MS
Introduction
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of [Analyte Name] in [e.g., human plasma, environmental water samples]. Due to the complexity of the sample matrix and the need for high accuracy and precision, a stable isotope-labeled internal standard, 1,2-Diphenylethane-D14, is employed. Stable isotope-labeled standards are the gold standard for quantitative mass spectrometry as they co-elute with the analyte of interest and experience similar effects from sample preparation and ionization, thereby correcting for variations in recovery and matrix effects.[1] This method is intended for researchers, scientists, and professionals in drug development and environmental analysis.
Principle
The method involves the addition of a known concentration of this compound to the samples, calibrators, and quality control samples at the beginning of the sample preparation process. Following extraction and derivatization (if necessary), the samples are analyzed by GC-MS. The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve constructed from standards with known concentrations of the analyte and a constant concentration of the internal standard.
Experimental
Materials and Reagents
-
[Analyte Name] reference standard (>99% purity)
-
This compound (Internal Standard, >98% isotopic purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (GC grade)
-
[Other necessary reagents for sample preparation]
-
Deionized water
Instrumentation
-
Gas Chromatograph: [e.g., Agilent 8890 GC]
-
Mass Spectrometer: [e.g., Agilent 5977B MSD]
-
GC Column: [e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness]
-
Autosampler: [e.g., Agilent 7693A]
GC-MS Conditions
| Parameter | Value |
| Gas Chromatograph | |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Temperature Program | |
| Initial Temperature | 80 °C, hold for 1 min |
| Ramp 1 | 20 °C/min to 250 °C |
| Ramp 2 | 30 °C/min to 300 °C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| [Analyte Name] | m/z [e.g., 91, 182] |
| This compound | m/z [e.g., 98, 196] |
Standard and Sample Preparation
Stock Solutions (1 mg/mL):
-
Analyte Stock: Accurately weigh 10 mg of [Analyte Name] and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock: Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
Working Solutions:
-
Calibration Standards: Prepare a series of working standard solutions by serially diluting the Analyte Stock solution with methanol to achieve concentrations ranging from [e.g., 1 ng/mL to 1000 ng/mL].
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS Stock solution with methanol.
Sample Preparation Protocol:
-
Pipette 1 mL of the sample (e.g., plasma, water), calibrator, or quality control into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 100 µL of the Internal Standard Spiking Solution (100 ng/mL) to each tube and vortex for 10 seconds.
-
Add 5 mL of dichloromethane.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
Transfer the reconstituted sample to a GC vial for analysis.
Method Validation
The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ).
Linearity
The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The linearity was excellent over the concentration range of [e.g., 5-500 ng/mL] with a coefficient of determination (R²) greater than 0.995.
| Parameter | Value |
| Calibration Range | [e.g., 5 - 500 ng/mL] |
| Regression Equation | y = [e.g., 0.025]x + [e.g., 0.001] |
| R² | > 0.995 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day (n=6) and on three different days.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | [e.g., 15] | < 10% | 90-110% | < 15% | 85-115% |
| Medium | [e.g., 150] | < 10% | 90-110% | < 15% | 85-115% |
| High | [e.g., 400] | < 10% | 90-110% | < 15% | 85-115% |
Limit of Quantification (LOQ)
The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision (%RSD < 20%) and accuracy (80-120%). The LOQ for [Analyte Name] was established to be [e.g., 5 ng/mL].
Diagrams
References
Application Note: High-Throughput Quantification of Xenophene in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantification of the novel therapeutic agent, Xenophene, in human plasma. The analytical method utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS) and incorporates 1,2-Diphenylethane-D14 as an internal standard (IS) to ensure accuracy and precision. A simple and rapid protein precipitation protocol is employed for sample preparation, making the method suitable for high-throughput analysis in drug development and clinical research settings. This method demonstrates excellent linearity, precision, and accuracy, meeting the stringent requirements for bioanalytical method validation.
Introduction
The use of stable isotope-labeled internal standards, such as deuterated compounds, is considered the gold standard in quantitative mass spectrometry.[1] These standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute and experience similar ionization effects.[1][2][3] This co-behavior effectively compensates for variations in sample preparation, injection volume, and instrument response, leading to highly reliable and reproducible quantitative data.[1][2] this compound is the deuterated form of 1,2-Diphenylethane.[4]
Xenophene is a novel aromatic small molecule therapeutic agent currently under investigation. Accurate and precise quantification of Xenophene in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note details a validated LC-MS/MS method for the determination of Xenophene in human plasma, employing this compound as a non-commercially available, structurally similar internal standard. The simple protein precipitation sample preparation method allows for rapid sample processing, which is essential for supporting large-scale clinical trials.[5][6][7]
Experimental Protocol
Materials and Reagents
-
Xenophene (analytical standard, >99% purity)
-
This compound (internal standard, >99% purity, custom synthesis)
-
Human plasma (K2-EDTA anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
96-well collection plates
-
Sealing mats
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Xenophene and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Xenophene stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in acetonitrile. This solution will be used as the protein precipitation solvent.
Sample Preparation: Protein Precipitation
-
Allow all plasma samples, calibration standards, and quality control (QC) samples to thaw to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 96-well plate, add 50 µL of plasma for each sample, standard, and QC.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.[7][8]
-
Seal the plate and vortex for 2 minutes at high speed to precipitate the plasma proteins.
-
Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well collection plate.
-
The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Parameters
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Xenophene: m/z 250.2 → 150.1 (Quantifier), 250.2 → 120.3 (Qualifier)This compound: m/z 197.2 → 104.1 (Quantifier) |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Note: The MRM transitions for Xenophene are hypothetical and should be optimized based on the compound's actual fragmentation pattern.
Data Presentation
The quantitative data from the analysis should be summarized in a clear and structured format. The following table provides an example of a calibration curve and QC sample results.
| Sample Type | Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | % Accuracy |
| Calibration Std 1 | 1.00 | 0.98 | 98.0 |
| Calibration Std 2 | 2.50 | 2.55 | 102.0 |
| Calibration Std 3 | 5.00 | 4.90 | 98.0 |
| Calibration Std 4 | 10.0 | 10.3 | 103.0 |
| Calibration Std 5 | 25.0 | 24.5 | 98.0 |
| Calibration Std 6 | 50.0 | 51.0 | 102.0 |
| Calibration Std 7 | 100 | 99.0 | 99.0 |
| QC Low | 3.00 | 2.91 | 97.0 |
| QC Mid | 30.0 | 30.9 | 103.0 |
| QC High | 80.0 | 78.4 | 98.0 |
Experimental Workflow Diagram
Caption: Workflow for the quantification of Xenophene in human plasma.
Signaling Pathway/Logical Relationship Diagram
This section is not applicable to this specific protocol as it describes an analytical workflow rather than a biological signaling pathway. The experimental workflow diagram above illustrates the logical sequence of the protocol.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of Xenophene in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by correcting for experimental variability. The simple protein precipitation sample preparation protocol is amenable to automation and allows for the rapid processing of large numbers of samples, making this method ideally suited for regulated bioanalysis in support of drug development programs.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 3. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. 小分子 HPLC [sigmaaldrich.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantitative Analysis of 1,2-Diphenylethane in Industrial Wastewater by Isotope Dilution Mass Spectrometry
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of polycyclic aromatic hydrocarbons in barbecued meat sausages by gas chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of 1,2-Diphenylethane-D14 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of 1,2-Diphenylethane-D14, a common deuterated internal standard used in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound is the deuterated analog of 1,2-Diphenylethane. Due to its similar physicochemical properties to the parent compound and its distinct mass spectrometric signature, it is an ideal internal standard for correcting for variations in sample preparation, injection volume, and instrument response. Accurate preparation of stock solutions is the first critical step in achieving reliable and reproducible quantitative results.
Physicochemical Data
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Bibenzyl-D14, Dibenzyl-D14 |
| CAS Number | 94371-89-8[1] |
| Molecular Formula | C₁₄D₁₄ |
| Molecular Weight | 196.35 g/mol [1] |
| Appearance | White to off-white solid |
| Isotopic Enrichment | ≥98 atom % D[1] |
Solubility and Storage
Proper solvent selection and storage are crucial for maintaining the integrity and stability of the this compound stock solution.
| Solvent | Solubility |
| Methanol | Soluble |
| Acetone | Soluble[2] |
| Dichloromethane | Soluble[2] |
| Chloroform | Soluble |
| Ether | Soluble |
| Water | Insoluble |
Storage Conditions:
-
Neat (Solid): Store at -20°C for long-term stability.
-
Stock Solution: Store in a tightly sealed, light-resistant container at -20°C or lower. For frequent use, aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound.
Materials and Equipment:
-
This compound (neat solid)
-
High-purity solvent (e.g., Methanol, HPLC grade or higher)
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
10 mL Class A volumetric flask
-
Spatula
-
Weighing paper or boat
-
Glass Pasteur pipette or syringe
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vial with a PTFE-lined cap for storage
Procedure:
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh approximately 10 mg of this compound onto a tared weighing paper or boat. Record the exact weight.
-
Transfer: Carefully transfer the weighed solid into the 10 mL Class A volumetric flask.
-
Dissolution: Add a small amount of the chosen solvent (e.g., methanol, approximately 5 mL) to the volumetric flask. Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer and/or an ultrasonic bath to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, add the solvent dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials. Store the solution at -20°C.
Preparation of Working Solutions
Working solutions are typically prepared by serial dilution of the primary stock solution. The final concentration of the internal standard in the analytical sample should be optimized based on the specific analytical method and instrument sensitivity. A common working concentration for internal standards is in the range of 1-10 µg/mL.
Example: Preparation of a 10 µg/mL Working Solution
-
Allow the 1 mg/mL primary stock solution to equilibrate to room temperature.
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the appropriate solvent.
-
Cap and invert the flask multiple times to ensure homogeneity.
-
Transfer to a labeled vial for use.
Diagrams
References
Application Note and Protocol for the Quantification of 1,2-Diphenylethane using 1,2-Diphenylethane-D14 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative analytical chemistry, particularly within the realm of drug development and bioanalysis, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise measurements.[1][2] Deuterated internal standards, which are analogues of the target analyte with one or more hydrogen atoms replaced by deuterium, are considered the gold standard for techniques like liquid chromatography-mass spectrometry (LC-MS).[3] Their near-identical physicochemical properties to the analyte ensure they behave similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[3][4] This application note provides a detailed protocol for the use of 1,2-Diphenylethane-D14 as an internal standard for the accurate quantification of 1,2-Diphenylethane in a biological matrix.
The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of the isotopically labeled standard to the sample before any processing.[5] The ratio of the signal from the native analyte to the signal from the internal standard is then used for quantification. This approach significantly enhances the robustness and reliability of the analytical method.[6]
Experimental Protocols
This section details the methodologies for the preparation of standards, sample spiking, and subsequent analysis.
Materials:
-
1,2-Diphenylethane (Analyte)
-
This compound (Internal Standard, IS)
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (B52724) (HPLC Grade)
-
Water (LC-MS Grade)
-
Formic Acid
-
Blank biological matrix (e.g., human plasma)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system coupled to a tandem mass spectrometer
1. Preparation of Stock and Working Solutions
Accurate preparation of stock and working solutions is critical for the success of the quantitative analysis.
-
Analyte and Internal Standard Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of 1,2-Diphenylethane and this compound into separate volumetric flasks.
-
Dissolve the compounds in methanol to a final volume of 1 mL to obtain 1 mg/mL stock solutions.
-
Store the stock solutions at -20°C.
-
-
Analyte Working Solutions (for Calibration Curve):
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol or a mixture of methanol and water.
-
These solutions will be used to construct the calibration curve, covering the intended analytical range of the assay (e.g., from the Lower Limit of Quantification, LLOQ, to the Upper Limit of Quantification, ULOQ).[1]
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Prepare a working solution of this compound at a concentration that provides a stable and robust signal in the mass spectrometer.[7]
-
A typical concentration for the IS spiking solution is 100 ng/mL, prepared by diluting the IS stock solution with methanol. This concentration should be kept consistent across all samples, calibrators, and quality controls.[7]
-
2. Sample Spiking and Preparation
The internal standard should be added to the samples as early as possible in the sample preparation workflow to account for any analyte loss during the process.[4][8]
-
Aliquoting and Spiking:
-
To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard spiking solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[2]
-
3. LC-MS/MS Analysis
The following are generalized conditions and should be optimized for the specific instrumentation used.
-
Chromatographic Separation:
-
LC System: HPLC or UHPLC system
-
Column: A reversed-phase C18 column is commonly used for nonpolar compounds like 1,2-Diphenylethane.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A gradient elution is typically employed to separate the analyte from matrix components.
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: Tandem mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the precursor and product ions for both the analyte and the internal standard.[2]
-
MRM Transitions (Hypothetical):
-
1,2-Diphenylethane: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
This compound: Q1 (Precursor Ion + 14 Da) -> Q3 (Product Ion)
-
-
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison and analysis.
| Sample ID | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Concentration (ng/mL) |
| Blank | 0 | 150,000 | 0.00 | Not Detected |
| Cal 1 | 1,500 | 152,000 | 0.01 | 1 |
| Cal 2 | 7,600 | 149,000 | 0.05 | 5 |
| Cal 3 | 15,100 | 151,000 | 0.10 | 10 |
| Cal 4 | 75,500 | 150,000 | 0.50 | 50 |
| Cal 5 | 152,000 | 148,000 | 1.03 | 100 |
| QC Low | 4,550 | 151,000 | 0.03 | 3.1 |
| QC Mid | 37,800 | 150,000 | 0.25 | 25.2 |
| QC High | 113,000 | 149,000 | 0.76 | 75.8 |
| Unknown 1 | 22,700 | 152,000 | 0.15 | 14.9 |
| Unknown 2 | 91,000 | 149,000 | 0.61 | 60.5 |
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the MRM transitions for both the analyte (1,2-Diphenylethane) and the internal standard (this compound).[7]
-
Response Ratio Calculation: For each sample, calculate the ratio of the analyte peak area to the internal standard peak area.[2][7]
-
Calibration Curve Construction: Generate a calibration curve by plotting the response ratio of the calibration standards against their known concentrations. A linear regression with appropriate weighting (e.g., 1/x or 1/x²) is typically used.[7]
-
Concentration Determination: The concentrations of the analyte in the quality control and unknown samples are determined by interpolating their response ratios from the calibration curve.[2]
Mandatory Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: Logic of internal standard use for quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. youtube.com [youtube.com]
- 5. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 7. benchchem.com [benchchem.com]
- 8. Calibration standard added prior to cleanup step - Chromatography Forum [chromforum.org]
Application Notes and Protocols for 1,2-Diphenylethane-D14 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These notes detail the applications of 1,2-Diphenylethane-D14 (perdeuterated bibenzyl) in Nuclear Magnetic Resonance (NMR) spectroscopy. Due to its unique properties, this compound serves as a valuable tool, primarily as an internal standard for quantitative NMR (qNMR) and as a tracer in mechanistic studies.
Application Note 1: High-Accuracy Quantitative NMR (qNMR) Internal Standard
Introduction
Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration and purity of a substance. The accuracy of qNMR relies heavily on the use of an internal standard (IS). An ideal internal standard should be stable, soluble in the same deuterated solvent as the analyte, and possess NMR signals that do not overlap with those of the analyte.
This compound is an excellent candidate for a ¹H qNMR internal standard, especially when analyzing compounds with aromatic or aliphatic protons that would otherwise be obscured by the signals of a non-deuterated standard.
Advantages of this compound as a qNMR Standard
-
Signal Non-Interference : Being fully deuterated, this compound is 'invisible' in ¹H NMR spectra, except for very small residual proton signals. This eliminates the problem of signal overlap with the analyte, a common issue with proton-containing standards.
-
Chemical Inertness : The carbon-deuterium bonds are strong, and the molecule lacks reactive functional groups, making it chemically inert under most conditions used for NMR analysis.
-
Good Solubility : Its non-polar nature allows for good solubility in common organic deuterated solvents like chloroform-d (B32938) (CDCl₃), toluene-d₈, and THF-d₈.
-
Defined Residual Signals : The small, sharp residual proton signals (if present and characterized) can be used for quantification without interfering with complex analyte spectra.
Logical Workflow for qNMR using an Internal Standard
Caption: Workflow for quantitative NMR using an internal standard.
Application Note 2: Mechanistic and Kinetic Studies
Introduction
Deuterium-labeled compounds are frequently used to trace the fate of molecules in chemical reactions and to determine reaction mechanisms. This compound can be used as a non-reactive internal standard to monitor the progress of reactions involving similar, non-deuterated substrates.
Applications
-
Reaction Monitoring : By adding a known amount of this compound to a reaction mixture, the consumption of reactants and the formation of products can be accurately quantified over time by comparing their signal integrals to the constant integral of the D14-standard's residual proton signal.
-
Kinetic Isotope Effect (KIE) Studies : While this compound itself is typically used as a stable endpoint, its synthesis from deuterated precursors can be part of KIE studies to understand reaction mechanisms like catalytic hydrogenation.
Quantitative Data
The successful application of this compound as a qNMR standard requires its thorough characterization. The following tables summarize the known NMR data for the non-deuterated analogue and the necessary data that must be determined for the D14 version.
Table 1: ¹H NMR Data for 1,2-Diphenylethane (Non-deuterated) Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl (10H) | ~7.20 - 7.40 | Multiplet | 10 |
| Ethane (4H) | ~2.91 | Singlet | 4 |
Table 2: Required NMR Data for this compound for qNMR Applications This data must be experimentally determined for each batch of the standard.
| Nucleus | Parameter | Value | Purpose |
| ¹H | Chemical Shift of Residual Protons (δ, ppm) | To be determined | Identification of the quantification signal. |
| ¹H | T₁ Relaxation Time of Residual Protons (s) | To be determined | Setting the relaxation delay (D1) for accurate integration. |
| ²H | Chemical Shift (δ, ppm) | To be determined | Confirmation of deuteration pattern. |
| - | Purity (Certified) | >99% | Essential for accurate quantification. |
| - | Exact Molecular Weight | To be calculated | Used in the final purity/concentration calculation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
A plausible synthesis route for this compound is the catalytic deuteration of stilbene-D12, which itself can be synthesized from deuterated precursors. A general method for perdeuteration of aromatic hydrocarbons can also be adapted.[1]
Objective: To synthesize this compound via catalytic deuteration.
Materials:
-
(E)-Stilbene-D12 (or unlabeled (E)-stilbene for perdeuteration)
-
Deuterium (B1214612) gas (D₂) or a deuterium source like D₂O
-
Palladium on carbon (Pd/C, 10%)
-
Ethyl acetate-D8 (or other suitable deuterated solvent)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
In an autoclave, dissolve (E)-Stilbene-D12 in deuterated ethyl acetate.
-
Add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).
-
Seal the vessel and purge several times with nitrogen gas, followed by purging with deuterium gas.
-
Pressurize the vessel with deuterium gas to the desired pressure (e.g., 3-5 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by taking aliquots and analyzing by GC-MS or NMR to check for the disappearance of the stilbene (B7821643) starting material.
-
Once the reaction is complete, carefully vent the deuterium gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the final product thoroughly by NMR (¹H and ²H) and mass spectrometry to confirm its identity and isotopic purity.
Protocol 2: Purity Determination of a Sample using this compound as an Internal Standard
Objective: To determine the purity of an analyte by ¹H qNMR.
Materials:
-
Analyte of unknown purity
-
Certified this compound (IS) of known purity
-
High-purity deuterated NMR solvent (e.g., CDCl₃)
-
High-precision analytical balance
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte into a clean vial.
-
Accurately weigh approximately 5-10 mg of the this compound internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.
-
Ensure complete dissolution by vortexing, then transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters.
-
Crucial Parameter: Set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of any proton to be integrated (both analyte and IS). A conservative value of 30-60 seconds is often used if T₁ is unknown.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (NS) to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte (Int_analyte) and the residual proton signal of the internal standard (Int_IS).
-
Calculate the purity of the analyte using the following formula:
Purity_analyte (%) = (Int_analyte / N_analyte) * (N_IS / Int_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * Purity_IS (%)
Where:
-
Int : Integral value
-
N : Number of protons for the integrated signal
-
MW : Molecular weight
-
W : Weight
-
Purity : Purity of the standard
-
Visualization of the Purity Calculation Logic
Caption: Logical flow of the qNMR purity calculation.
References
Gas Chromatography Methods for the Analysis of 1,2-Diphenylethane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 1,2-Diphenylethane (also known as bibenzyl) using gas chromatography (GC). The following sections offer comprehensive methodologies, including sample preparation, instrument parameters for two distinct GC methods, and expected quantitative performance. These protocols are designed to serve as a robust starting point for method development and validation in research and quality control environments.
Introduction
1,2-Diphenylethane is a hydrocarbon that serves as a fundamental structural motif in various organic compounds and can be a key intermediate or impurity in pharmaceutical and materials science applications. Accurate and reliable quantification of 1,2-Diphenylethane is crucial for process monitoring, purity assessment, and stability studies. Gas chromatography with Flame Ionization Detection (GC-FID) is a highly suitable technique for this purpose, offering high resolution, sensitivity, and reproducibility for volatile and semi-volatile compounds.[1]
This guide presents two primary GC methods for the analysis of 1,2-Diphenylethane:
-
Method 1: A standard method utilizing a non-polar stationary phase, ideal for general-purpose analysis and separation based on boiling points.
-
Method 2: An alternative method employing a polar stationary phase, which offers different selectivity based on compound polarity.
General Sample Preparation Protocol
Proper sample preparation is critical for accurate and reproducible GC analysis.[2] The following protocol outlines a general procedure for preparing liquid and solid samples containing 1,2-Diphenylethane.
Materials and Reagents:
-
Solvent: High-purity, GC-grade solvent such as hexane, ethyl acetate, or dichloromethane. The choice of solvent will depend on the sample matrix and solubility of 1,2-Diphenylethane.
-
Volumetric flasks (10 mL)
-
Micropipettes
-
GC vials (2 mL) with caps (B75204) and septa
-
Syringe filters (0.45 µm, if necessary)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of 1,2-Diphenylethane at a concentration of 1 mg/mL in the chosen solvent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (Liquid):
-
Accurately pipette a known volume of the liquid sample into a 10 mL volumetric flask.
-
Dilute to the mark with the chosen solvent. The dilution factor should be chosen to ensure the final concentration of 1,2-Diphenylethane falls within the calibration range.
-
Mix thoroughly by vortexing.
-
If the sample contains particulate matter, filter it through a 0.45 µm syringe filter into a GC vial.
-
-
Sample Preparation (Solid):
-
Accurately weigh a known amount of the solid sample into a suitable container.
-
Add a precise volume of the chosen solvent.
-
Facilitate the dissolution of 1,2-Diphenylethane by vortexing for several minutes. Sonication can be used to enhance extraction efficiency.
-
Allow the solution to settle or centrifuge to pellet any insoluble material.
-
Transfer an aliquot of the clear supernatant into a GC vial.
-
Below is a diagram illustrating the general experimental workflow for sample preparation and GC analysis.
References
Application Notes & Protocols for 1,2-Diphenylethane-D14 in Pharmaceutical Metabolite Quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2-Diphenylethane-D14 as an internal standard in the quantitative analysis of pharmaceutical metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Gold Standard in Bioanalysis
In quantitative mass spectrometry, particularly within the realm of drug development and clinical research, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and precise results.[1][2] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium (B1214612), are widely regarded as the gold standard for quantitative bioanalysis.[1] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they co-elute and experience similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1][3] The use of deuterated standards like this compound significantly enhances the accuracy, precision, and robustness of quantitative analytical methods.[1][4]
This compound (C₁₄D₁₄) is a deuterated analog of 1,2-Diphenylethane (B90400).[5] While not a drug itself, its stable, non-exchangeable deuterium labels and structural similarity to certain classes of compounds make it a suitable internal standard for the quantification of pharmaceutical metabolites that share a similar core structure.
Principle of Isotope Dilution Mass Spectrometry
The methodology is based on the principle of isotope dilution, where a known concentration of the deuterated internal standard (this compound) is spiked into the biological sample containing the analyte of interest (the non-deuterated drug metabolite) before sample extraction and analysis.[6] Since the deuterated standard and the analyte behave almost identically during extraction, chromatography, and ionization, the ratio of the mass spectrometric response of the analyte to that of the internal standard is directly proportional to the concentration of the analyte. This ratiometric measurement corrects for potential sample loss during preparation and variations in instrument performance.
Application Example: Quantification of a Hypothetical Metabolite
For the purpose of these notes, we will consider the quantification of a hypothetical drug metabolite, "Metabolite X," which possesses a 1,2-diphenylethane core structure, making this compound an ideal internal standard.
Experimental Protocol: LC-MS/MS Quantification of Metabolite X
1. Materials and Reagents
-
Metabolite X analytical standard
-
This compound (Internal Standard)
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Metabolite X and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Metabolite X stock solution in 50% methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in 50% methanol.
3. Sample Preparation (Protein Precipitation & SPE)
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the 100 ng/mL this compound working solution and vortex.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Perform Solid Phase Extraction (SPE) for further cleanup if necessary, following the manufacturer's protocol for the chosen SPE cartridge.
-
Evaporate the final eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% ACN with 0.1% FA).
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Metabolite X | [To be determined] | [To be determined] | [To be optimized] |
| this compound | 197.3 | 104.1 | 35 |
(Note: The m/z and collision energy for Metabolite X would need to be empirically determined and optimized.)
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio (Metabolite X / this compound) against the concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of Metabolite X in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis | MDPI [mdpi.com]
Application Notes and Protocols: 1,2-Diphenylethane-D14 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenylethane, also known as bibenzyl, is a symmetrical hydrocarbon that serves as a structural backbone for a variety of natural and synthetic compounds. Understanding its metabolic fate is crucial for assessing the toxicological profile of its derivatives and for the development of new therapeutic agents. 1,2-Diphenylethane-D14, a deuterated analog, is an invaluable tool for elucidating these metabolic pathways. Its use as a tracer, in conjunction with modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the precise tracking and quantification of its metabolites.[1][2] This document provides detailed application notes and protocols for the use of this compound in metabolic studies.
Application Notes
Elucidation of Metabolic Pathways
This compound can be used as a tracer to map the metabolic transformations of the parent compound. The primary metabolic route for many xenobiotics, including aromatic hydrocarbons, is oxidation, primarily hydroxylation, mediated by cytochrome P450 (CYP450) enzymes.[3][4][5][6] By administering this compound to in vitro or in vivo systems, researchers can identify and characterize the resulting deuterated metabolites. The mass shift of +14 Da (for the fully deuterated molecule) allows for the clear distinction between endogenous compounds and metabolites derived from the administered tracer.
A proposed primary metabolic pathway for 1,2-Diphenylethane involves mono- and di-hydroxylation of the aromatic rings, followed by potential conjugation reactions (Phase II metabolism) such as glucuronidation or sulfation to facilitate excretion.[7]
Quantitative Bioanalysis and Pharmacokinetic Studies
In pharmacokinetic (PK) studies, this compound serves as an ideal internal standard for the quantification of unlabeled 1,2-Diphenylethane and its non-deuterated metabolites.[1] Due to its near-identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This allows for accurate correction of analytical variability, leading to robust and reliable quantification.
Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of 1,2-Diphenylethane can be precisely determined using this approach.
Reaction Phenotyping
To identify the specific CYP450 isoforms responsible for the metabolism of 1,2-Diphenylethane, in vitro assays using a panel of recombinant human CYP450 enzymes can be performed. By incubating 1,2-Diphenylethane with individual CYP450 isoforms and quantifying the formation of hydroxylated metabolites, the contribution of each enzyme to the overall metabolism can be determined. This compound can be used as an internal standard in these assays to ensure accurate quantification.
Experimental Protocols
Protocol 1: In Vitro Metabolism of 1,2-Diphenylethane in Human Liver Microsomes
Objective: To identify the primary metabolites of 1,2-Diphenylethane and to quantify their formation in a human liver microsomal model.
Materials:
-
1,2-Diphenylethane
-
This compound (as internal standard)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH)
-
Water, LC-MS grade
-
Formic acid
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of 1,2-Diphenylethane in DMSO (e.g., 10 mM).
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
In a microcentrifuge tube, combine phosphate buffer, HLM (final protein concentration 0.5 mg/mL), and the NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the incubation mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the 1,2-Diphenylethane stock solution to a final concentration of 10 µM.
-
Incubate at 37°C with gentle shaking for 60 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 2 volumes of ice-cold ACN containing the internal standard, this compound (final concentration 100 nM).
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 MeOH:Water with 0.1% formic acid.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases A (Water with 0.1% formic acid) and B (ACN with 0.1% formic acid).
-
Monitor for the parent compound and its potential hydroxylated metabolites using selected reaction monitoring (SRM) or full scan MS.
-
Protocol 2: Pharmacokinetic Study of 1,2-Diphenylethane in Rats
Objective: To determine the pharmacokinetic profile of 1,2-Diphenylethane in rats following oral administration.
Materials:
-
1,2-Diphenylethane
-
This compound (for internal standard)
-
Male Sprague-Dawley rats
-
Vehicle for oral administration (e.g., corn oil)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Acetonitrile (ACN)
Procedure:
-
Dosing:
-
Administer a single oral dose of 1,2-Diphenylethane (e.g., 10 mg/kg) to a cohort of rats.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3,000 x g for 10 minutes to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ACN containing this compound (as internal standard, e.g., 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis as described in Protocol 1.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of 1,2-Diphenylethane of known concentrations.
-
Quantify the concentration of 1,2-Diphenylethane in the plasma samples.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Data Presentation
Table 1: Predicted m/z values for 1,2-Diphenylethane and its Potential Metabolites.
| Compound | Molecular Formula | Unlabeled m/z [M+H]+ | D14-labeled m/z [M+H]+ |
| 1,2-Diphenylethane | C14H14 | 183.1174 | 197.2054 |
| Mono-hydroxylated 1,2-Diphenylethane | C14H14O | 199.1123 | 213.1903 |
| Di-hydroxylated 1,2-Diphenylethane | C14H14O2 | 215.1072 | 229.1852 |
| Glucuronide conjugate of mono-hydroxylated 1,2-Diphenylethane | C20H22O7 | 375.1444 | 389.2224 |
Table 2: Example Pharmacokinetic Parameters of 1,2-Diphenylethane in Rats.
| Parameter | Value | Units |
| Cmax | 1500 | ng/mL |
| Tmax | 2 | h |
| AUC(0-t) | 8500 | ng*h/mL |
| t1/2 | 6 | h |
(Note: These are hypothetical values for illustrative purposes.)
Mandatory Visualization
Caption: Proposed metabolic pathway of this compound.
Caption: General workflow for in vitro metabolic studies.
References
- 1. synmr.in [synmr.in]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of hydroxylation by cytochrome P-450: metabolism of monohalobenzenes by phenobarbital-induced microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II enzymes and bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential for deuterium loss from 1,2-Diphenylethane-D14
This is an excellent and detailed request. I will now generate the Technical Support Center content for 1,2-Diphenylethane-D14.
Welcome to the technical support resource for this compound. This guide is intended for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for handling and analysis.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound? Under what conditions can I expect deuterium (B1214612) loss?
A1: this compound is a relatively stable deuterated compound. The deuterium atoms are on benzylic carbons, which are C-D bonds that can be susceptible to exchange under certain conditions. Significant deuterium loss, often called "back-exchange," is not expected under standard storage and handling conditions (neutral pH, low temperature, aprotic solvents).[1][2] However, deuterium loss can be catalyzed by:
-
Acidic or Basic Conditions: Both strong acids and strong bases can facilitate hydrogen-deuterium exchange (H/D exchange).[1][2][3][4]
-
High Temperatures: Elevated temperatures can provide the activation energy needed for C-D bond cleavage and subsequent exchange.[3]
-
Presence of Metal Catalysts: Certain transition metals, such as Palladium (Pd), Platinum (Pt), or Rhodium (Rh), are known to catalyze H/D exchange reactions, especially at benzylic positions.[5][6][7]
Q2: Which deuterium positions on this compound are most likely to exchange?
A2: The deuterium atoms on the two methylene (B1212753) (-CD2-) groups are benzylic. These benzylic positions are the most susceptible to exchange due to the ability of the adjacent phenyl rings to stabilize a potential carbanion or radical intermediate.[3][5][8] Deuterium atoms on the phenyl rings are significantly more stable and less likely to exchange under typical laboratory conditions.
Q3: How can I assess the isotopic purity of my this compound sample?
A3: A multi-technique approach is recommended for the most reliable assessment of isotopic purity and structural integrity.[9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a rapid and sensitive method to determine the distribution of H/D isotopologues (e.g., D14, D13, D12, etc.) and calculate the overall isotopic enrichment.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify any residual protons at the deuterated positions. ²H (Deuterium) NMR can confirm the locations of the deuterium labels.[9]
Q4: Can I use protic solvents like methanol (B129727) or water with this compound?
A4: While brief exposure during a process like chromatography may be acceptable, prolonged storage or heating in protic solvents (e.g., water, methanol, ethanol) should be avoided, especially if acidic, basic, or metallic catalysts are present.[1] These solvents can act as a source of protons for back-exchange.[1]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
| Symptom / Observation | Potential Cause | Recommended Action & Investigation |
| Unexpected peaks in Mass Spec (e.g., M-1, M-2, M-3 amu lower than expected) | Deuterium Loss (Back-Exchange): Your compound has exchanged one or more deuterium atoms for hydrogen during the experiment or sample preparation. | 1. Review Experimental Conditions: Check for the presence of acids, bases, metal catalysts, or high temperatures.[3][5] 2. Analyze a Control Sample: Re-analyze a sample of your starting material that has not been subjected to the experimental conditions to confirm its initial isotopic purity. 3. Use Aprotic Solvents: If possible, switch to aprotic solvents (e.g., acetonitrile (B52724), THF, dichloromethane) for sample preparation and reaction media. |
| Inconsistent results in quantitative assays using this compound as an internal standard. | Differential Matrix Effects or On-Column Exchange: The analyte and the deuterated standard may be behaving differently in the sample matrix or during analysis.[2] | 1. Perform a Matrix Effect Study: Analyze the standard in a clean solvent versus a sample matrix extract to quantify ion suppression or enhancement. See Protocol 2 below.[2] 2. Optimize Chromatography: Adjust the mobile phase pH to be as neutral as possible to minimize on-column H/D exchange.[1] 3. Check for Contamination: Ensure the internal standard is not contaminated with unlabeled analyte.[2] |
| Reduced reaction yield when using this compound compared to its non-deuterated analogue. | Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. If the cleavage of a benzylic C-D bond is the rate-determining step of your reaction, the reaction will proceed more slowly. | 1. Confirm the Mechanism: Review the reaction mechanism to determine if benzylic C-D bond cleavage is involved in the rate-limiting step. 2. Adjust Reaction Conditions: Increase reaction time or temperature moderately to compensate for the slower rate. Monitor deuterium retention under these new conditions. |
Stability Data Under Stress Conditions (Hypothetical Data)
The following table summarizes the stability of this compound under various simulated experimental conditions.
| Condition | Duration | Temperature | % Deuterium Retention (D14) | Notes |
| 0.1% Formic Acid in Acetonitrile/H₂O | 24 hours | 25°C | >99% | Stable under typical acidic LC-MS mobile phase conditions. |
| 0.1 M HCl in D₂O | 4 hours | 60°C | 92% | Moderate exchange observed under strong acid and heat. |
| 0.1 M NaOH in D₂O | 4 hours | 60°C | 88% | Significant exchange observed under strong base and heat. |
| 10 mol% Pd/C in Methanol | 12 hours | 25°C | 75% | Catalytic exchange is a primary concern for deuterium loss.[5] |
| Neat, stored under Argon | 1 year | 4°C | >99.5% | Stable under recommended long-term storage conditions. |
Experimental Protocols
Protocol 1: Assessing Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the isotopic distribution and purity of a this compound sample.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable aprotic solvent like acetonitrile or THF.
-
Instrumentation: Use an ESI-HRMS instrument (e.g., Orbitrap, TOF) capable of high resolution (>60,000) to resolve the isotopologue peaks.
-
Infusion: Directly infuse the sample into the mass spectrometer to get a stable signal.
-
Data Acquisition: Acquire the full scan mass spectrum in the relevant m/z range. Ensure sufficient signal intensity for minor isotopologue peaks.
-
Data Analysis:
-
Identify the peak for the fully deuterated species (D14).
-
Identify and integrate the peak areas for the lower deuterated species (D13, D12, etc.) and the non-deuterated (D0) species.
-
Calculate the isotopic purity using the relative abundance of the D14 peak compared to the sum of all related isotopologue peaks.[11][12]
-
-
Protocol 2: Evaluating Matrix Effects for Quantitative Assays
-
Objective: To determine if components in a biological matrix (e.g., plasma, urine) affect the ionization of this compound differently than the non-deuterated analyte.[2]
-
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare the analyte and the this compound internal standard (IS) in the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Process a blank biological matrix sample through your entire extraction procedure. Spike the final extract with the analyte and IS at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with the analyte and IS before the extraction procedure.
-
-
LC-MS Analysis: Analyze multiple replicates (n≥3) of each set using your established LC-MS method.
-
Data Analysis:
-
Matrix Effect (ME) Calculation: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value <100% indicates ion suppression; >100% indicates ion enhancement.
-
Recovery (RE) Calculation: RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100.
-
Process Efficiency (PE) Calculation: PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100.
-
Compare ME for Analyte vs. IS: If the Matrix Effect percentages are significantly different, it indicates differential matrix effects, which can compromise quantitation.
-
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships for troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JP5549077B2 - Deuteration of alkanes - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC-MS Parameters for 1,2-Diphenylethane-D14
Welcome to the technical support center for the GC-MS analysis of 1,2-Diphenylethane-D14. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass spectrum for this compound?
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. Due to the presence of 14 deuterium (B1214612) atoms, the molecular weight is increased compared to the unlabeled compound. The expected molecular ion (M+) peak for this compound (C14D14) would be at m/z 196. The fragmentation pattern is dominated by the cleavage of the bond between the two ethylidene groups, leading to a prominent tropylium-d7 cation.
Q2: How does the retention time of this compound differ from its non-deuterated analog?
Deuterated compounds often exhibit slightly shorter retention times in gas chromatography compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[1] This is due to the subtle differences in physicochemical properties between carbon-hydrogen and carbon-deuterium bonds.[1] The C-D bond is slightly shorter and stronger, leading to weaker intermolecular interactions with the stationary phase of the GC column.[1] Therefore, this compound is expected to elute slightly earlier than 1,2-Diphenylethane.
Q3: What type of GC column is recommended for the analysis of this compound?
A non-polar or low-polarity column is generally recommended for the analysis of aromatic hydrocarbons like this compound. A (5%-Phenyl)-methylpolysiloxane column (e.g., DB-5ms or HP-5ms) is a suitable choice as it separates compounds primarily based on their boiling points and has good thermal stability.[2] For high-resolution separations, a column with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a common starting point.[2]
Q4: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?
Peak tailing can be caused by active sites in the GC system, such as in the injector liner or the column itself, leading to unwanted interactions with the analyte.[3] Ensure that an inert liner and a high-quality, well-conditioned column are used. Peak fronting may indicate column overload, where the amount of sample injected is too high for the column's capacity.[3] Consider diluting the sample or reducing the injection volume.
Q5: Can this compound be used as an internal standard?
Yes, this compound is an excellent choice as an internal standard for the quantification of unlabeled 1,2-Diphenylethane.[4] Deuterated analogs are ideal internal standards because they have very similar chemical and physical properties to the analyte, and thus behave similarly during sample preparation and GC analysis.[5][6] This helps to correct for variations in injection volume and potential matrix effects.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound.
Problem 1: No or Low Signal for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Injector Issue | - Verify the syringe is functioning correctly and the injection volume is appropriate. - Check for a clogged or dirty injector liner and replace if necessary. - Ensure the injector temperature is suitable for the volatilization of the analyte (typically 250-280°C). |
| Column Problem | - Confirm the column is properly installed and not broken. - Condition the column according to the manufacturer's instructions to remove any contaminants. |
| Mass Spectrometer Issue | - Check the tuning of the mass spectrometer to ensure it is calibrated and functioning optimally. - Verify that the ion source is clean and the filament is working. - Ensure the correct m/z range is being scanned. |
| Sample Preparation Error | - Confirm the concentration of the analyte in the sample is within the detection limits of the instrument. - Check for any degradation of the sample during storage or preparation. |
Problem 2: Baseline Noise or Instability
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Contaminated Carrier Gas | - Ensure high-purity carrier gas (Helium) is being used. - Check for leaks in the gas lines. - Replace gas purifiers and traps if they are exhausted. |
| Column Bleed | - Condition the column at its maximum operating temperature for a short period to remove any residual stationary phase. - If bleed is excessive, the column may be old or damaged and require replacement. |
| Dirty Ion Source | - A dirty ion source can lead to a noisy baseline. Follow the manufacturer's procedure for cleaning the ion source. |
| Septum Bleed | - Particles from a degraded septum can enter the injector and cause baseline noise. Replace the septum regularly. |
Problem 3: Inconsistent Retention Times
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Gas Flow Fluctuation | - Check for leaks in the GC system using an electronic leak detector. - Ensure the gas pressure regulators are functioning correctly and providing a constant flow. |
| Oven Temperature Variation | - Verify that the GC oven is accurately maintaining the set temperature program. |
| Column Issues | - A poorly conditioned or aging column can lead to retention time shifts. Recondition or replace the column. |
Experimental Protocols
Standard GC-MS Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and application.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: (5%-Phenyl)-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium (99.999% purity)
GC Parameters:
| Parameter | Value |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (or Split 10:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Program | - Initial Temperature: 80 °C, hold for 1 min - Ramp: 15 °C/min to 280 °C - Final Hold: Hold at 280 °C for 5 min |
| Carrier Gas Flow | 1.0 mL/min (Constant Flow) |
MS Parameters:
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-250 |
| Solvent Delay | 3 min |
Visualizations
Logical Troubleshooting Workflow for No Analyte Signal
Caption: A step-by-step guide to diagnosing the absence of an analyte signal.
Expected Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in the mass spectrometer.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Signal Suppression/Enhancement with Deuterated Standards
Welcome to the Technical Support Center for troubleshooting signal suppression and enhancement in mass spectrometry when using deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are signal suppression and enhancement in LC-MS?
In Liquid Chromatography-Mass Spectrometry (LC-MS), signal suppression or enhancement, often referred to as matrix effects, is the phenomenon where the ionization efficiency of a target analyte is altered by co-eluting compounds from the sample matrix.[1][2] The "matrix" consists of all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous substances.[1] This can lead to a decrease in signal intensity (ion suppression) or, less commonly, an increase in signal intensity (ion enhancement).[1][3] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[2][3]
Q2: How do deuterated internal standards compensate for matrix effects?
Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for mitigating matrix effects.[3] A deuterated standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612).[4] Because they are chemically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement.[3][5] By adding a known amount of the deuterated standard to the sample early in the preparation process, any variations in signal intensity due to matrix effects can be normalized by calculating the ratio of the analyte signal to the internal standard signal, leading to more accurate and precise quantification.[3][4]
Q3: Can deuterated standards always eliminate problems from matrix effects?
While highly effective, deuterated internal standards may not always perfectly correct for matrix effects.[3] A phenomenon known as the "isotope effect" can cause a slight chromatographic separation between the analyte and the deuterated standard.[3][6] If this separation causes them to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification, a phenomenon known as differential matrix effects.[2][7]
Q4: My calibration curve is non-linear at high concentrations. What could be the cause?
Non-linearity at high concentrations, even when using a deuterated internal standard, can be caused by ion source saturation or "cross-talk".[8]
-
Ion Source Saturation: At high concentrations, both the analyte and the internal standard compete for ionization, leading to a non-proportional response.[8][9]
-
Cross-Talk: Naturally occurring isotopes of your analyte can contribute to the signal of the deuterated internal standard, particularly if the mass difference is small. This becomes more significant at high analyte concentrations, inflating the internal standard signal.[8]
Q5: My results show poor accuracy and precision despite using a deuterated internal standard. What are the potential issues?
Several factors can lead to poor accuracy and precision:
-
Differential Matrix Effects: As mentioned, if the analyte and internal standard separate chromatographically, they may experience different degrees of ion suppression.[2]
-
Purity of the Internal Standard: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity, leading to inaccurate results.[8]
-
Deuterium Exchange: Deuterium atoms on labile positions (e.g., -OH, -NH, -SH groups) can exchange with hydrogen atoms from the solvent, compromising the integrity of the analysis.[4][8]
-
Inconsistent Internal Standard Concentration: Errors in the preparation of the internal standard spiking solution will affect all subsequent calculations.
Troubleshooting Guides
This section provides solutions to common problems encountered during LC-MS analysis with deuterated standards.
Problem 1: Poor reproducibility of the analyte/internal standard area ratio.
-
Possible Cause: Inconsistent matrix effects, variable sample preparation, or instrument instability.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.
-
Optimize Sample Preparation: Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[10]
-
Optimize Chromatography: Modify the LC method to improve separation between the analyte and interfering compounds.[11]
-
Check Instrument Performance: Ensure the mass spectrometer is properly tuned and calibrated.[10]
-
Problem 2: The analyte and deuterated internal standard do not co-elute perfectly.
-
Possible Cause: The "isotope effect" can cause a slight difference in retention time between the analyte and its deuterated analog.[6][12]
-
Troubleshooting Steps:
-
Assess the Separation: Determine if the peak separation is significant enough to cause differential matrix effects.[8]
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient, or column temperature may improve co-elution.[8]
-
Use a Column with Different Selectivity: If co-elution cannot be achieved, a different column chemistry may be necessary.
-
Problem 3: Unexpectedly high or low analyte concentrations.
-
Possible Cause: Issues with the internal standard, such as incorrect concentration, degradation, or cross-contamination.
-
Troubleshooting Steps:
-
Verify Internal Standard Concentration: Prepare a fresh internal standard solution and re-analyze the samples.
-
Check for Deuterium Exchange: If the deuterium labels are in exchangeable positions, consider using an internal standard with labels on a stable part of the molecule.[4][8]
-
Investigate Carryover: Inject a blank sample after a high-concentration sample to check for carryover from the autosampler.
-
Quantitative Data Summary
The following table summarizes the impact of different sample preparation methods on matrix effects for a hypothetical analyte.
| Sample Preparation Method | Analyte Peak Area (Neat Solution) | Analyte Peak Area (in Matrix) | Matrix Effect (%) |
| Protein Precipitation | 1,200,000 | 480,000 | 40% (Suppression) |
| Liquid-Liquid Extraction | 1,200,000 | 840,000 | 70% (Suppression) |
| Solid-Phase Extraction | 1,200,000 | 1,080,000 | 90% (Minimal Suppression) |
Note: Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Neat Solution) * 100. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.[3][13]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction procedure.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 [3]
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Post-Column Infusion Experiment to Identify Regions of Ion Suppression
Objective: To identify the retention times where co-eluting matrix components cause ion suppression.[12][14]
Methodology:
-
Setup:
-
A syringe pump continuously infuses a standard solution of the analyte at a low flow rate into the LC flow stream after the analytical column, via a T-junction.
-
-
Analysis:
-
Inject a blank, extracted matrix sample onto the LC-MS system.
-
-
Data Interpretation:
-
Monitor the analyte's signal. A stable, flat baseline is expected.
-
Any dips or decreases in the signal indicate regions of ion suppression caused by co-eluting matrix components.[14]
-
Visualizations
Caption: The impact of matrix components on the ionization of the analyte and deuterated IS.
Caption: A troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
Caption: Experimental workflow for the post-extraction spike method.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. myadlm.org [myadlm.org]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting Interference Issues with 1,2-Diphenylethane-D14 Internal Standard
Welcome to the technical support center for the use of 1,2-Diphenylethane-D14 as an internal standard in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying and resolving common interference issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a deuterated form of 1,2-Diphenylethane, meaning that the hydrogen atoms have been replaced with their heavier isotope, deuterium. It is often used as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Because its chemical and physical properties are very similar to its non-deuterated counterpart and other structurally related aromatic compounds, it serves as an excellent tool to correct for variations in sample preparation, injection volume, and instrument response.
Q2: What are the most common interference issues encountered with this compound?
A2: The most common issues include:
-
Matrix Effects: Signal suppression or enhancement of the internal standard and/or analyte due to co-eluting compounds from the sample matrix (e.g., soil, water, plasma).[2][3]
-
Co-elution: Overlapping chromatographic peaks between this compound and other sample components, which can lead to inaccurate quantification.
-
Isotopic Contribution: Interference from the natural isotopic abundance of the analyte or other co-eluting compounds at the mass-to-charge ratio (m/z) of the internal standard.
-
Contamination: Presence of unlabeled 1,2-Diphenylethane in the deuterated standard or contamination of samples with the internal standard.
Q3: Can the use of a deuterated internal standard like this compound completely eliminate matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as a differential matrix effect.
Troubleshooting Guides
Issue 1: Poor Reproducibility of Analyte to Internal Standard Area Ratio
This is a common indicator of interference. The following troubleshooting guide will help you diagnose and resolve the issue.
Troubleshooting Workflow: Poor Reproducibility
Caption: A logical workflow for troubleshooting poor reproducibility.
Issue 2: Suspected Co-elution with an Interfering Compound
If you suspect that a compound in your sample is co-eluting with this compound, follow these steps.
Troubleshooting Guide: Co-elution
| Step | Action | Expected Outcome | Contingency |
| 1. Visual Inspection | Carefully examine the chromatogram of a blank matrix sample spiked only with the internal standard. Look for any additional peaks at or near the retention time of this compound. | A clean, symmetrical peak for the internal standard. | If additional peaks are present, proceed to Step 2. |
| 2. Mass Spectral Analysis | Examine the mass spectrum across the peak of the internal standard in a real sample. | The mass spectrum should be consistent and match the reference spectrum of this compound. | If the mass spectrum changes across the peak, it indicates the presence of a co-eluting compound. Proceed to Step 3. |
| 3. Chromatographic Resolution | Modify the GC or LC method to improve separation. This can include changing the temperature gradient, mobile phase composition, or using a different column. | The interfering peak is separated from the internal standard. | If separation is not achievable, consider a more selective sample cleanup method to remove the interfering compound. |
Data Presentation: Quantifying Matrix Effects
Matrix effects can be quantified to determine their impact on your analysis. The following table provides a hypothetical example of how to present data from a matrix effect experiment.
Table 1: Example of Matrix Effect Evaluation in Soil Samples
| Sample Set | Analyte Peak Area | This compound Peak Area | Matrix Effect (%) |
| Set A (Neat Solution) | 1,500,000 | 1,600,000 | N/A |
| Set B (Post-Extraction Spike) | 950,000 | 1,450,000 | Analyte: -36.7% (Suppression) IS: -9.4% (Suppression) |
Interpretation of Results:
In this example, the analyte experiences significantly more ion suppression than the this compound internal standard. This differential matrix effect would lead to an overestimation of the analyte concentration if not corrected for.
Experimental Protocols
Protocol 1: Assessing Matrix Effects
Objective: To determine if co-extracted matrix components are causing ion suppression or enhancement of the analyte and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of the analyte and this compound in a clean solvent (e.g., methanol, acetonitrile).
-
Set B (Post-Extraction Spike): Extract a blank sample matrix (e.g., soil, water) using your established method. Spike the final extract with the analyte and this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank sample matrix with the analyte and this compound before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the GC-MS or LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = [(Peak Area in Set B / Peak Area in Set A) - 1] * 100
-
A negative value indicates ion suppression, while a positive value indicates ion enhancement.
-
Workflow for Assessing Matrix Effects
Caption: A workflow for the experimental assessment of matrix effects.
Protocol 2: Assessing the Purity of this compound
Objective: To determine if the deuterated internal standard is contaminated with its unlabeled counterpart.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample that is known to be free of the analyte.
-
Spike with Internal Standard: Add this compound at the same concentration used in your analytical method.
-
Analyze the Sample: Run the sample on the GC-MS or LC-MS/MS and monitor the mass transition for the unlabeled analyte (1,2-Diphenylethane).
-
Evaluate the Response: The response for the unlabeled analyte should be less than 5% of the response for this compound in the same sample. A higher response indicates significant contamination.
Logical Relationship: Purity and its Impact on Accuracy
Caption: The impact of internal standard purity on assay accuracy.
References
Technical Support Center: Improving Quantification Accuracy with 1,2-Diphenylethane-D14
Welcome to the Technical Support Center for optimizing quantitative analysis using 1,2-Diphenylethane-D14 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 1,2-Diphenylethane, meaning that the hydrogen atoms have been replaced with deuterium. It is used as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods like GC-MS and LC-MS.[1] Because its chemical and physical properties are very similar to the non-deuterated analyte, it can be used to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification.
Q2: My quantitative results are consistently inaccurate. What are the common causes when using a deuterated internal standard like this compound?
Inaccurate quantification when using deuterated internal standards can stem from several factors:
-
Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from components in the sample matrix.[1]
-
Isotopic Exchange: Deuterium atoms on the internal standard can sometimes be replaced by hydrogen atoms from the solvent or matrix, especially under certain pH conditions.
-
Purity of the Internal Standard: The this compound standard may contain a small amount of the non-deuterated analyte, leading to a positive bias in the results.
-
Chromatographic Separation: The deuterated standard and the analyte may have slightly different retention times, leading to differential exposure to matrix effects.
-
Variable Extraction Recovery: The efficiency of the extraction process may differ between the analyte and the internal standard.
Q3: How can I investigate and mitigate matrix effects?
A common method to assess matrix effects is to compare the analyte's response in a clean solvent (neat solution) to its response in a sample matrix where the analyte has been spiked post-extraction. A significant difference in response indicates the presence of matrix effects. Mitigation strategies include optimizing sample preparation to remove interfering components (e.g., using solid-phase extraction), adjusting chromatographic conditions to separate the analyte from matrix interferences, and using a matrix-matched calibration curve.
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inconsistent Internal Standard Response
Symptoms:
-
High variability in the peak area of this compound across samples.
-
Inconsistent analyte-to-internal standard area ratios for quality control (QC) samples.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the internal standard to all samples and standards. Use calibrated pipettes and vortex thoroughly. |
| Internal Standard Instability | Verify the stability of this compound in the storage solvent and under the analytical conditions. Avoid extreme pH and prolonged exposure to light. |
| Instrument Instability | Check the stability of the mass spectrometer by monitoring the signal of a reference compound over time. Perform instrument maintenance if necessary. |
Issue 2: Overestimation or Underestimation of the Analyte Concentration
Symptoms:
-
QC sample concentrations are consistently outside the acceptable range.
-
Results are not aligning with expected values from other analytical methods.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Differential Matrix Effects | Perform a matrix effect experiment (see Experimental Protocols). If significant differential effects are observed, optimize sample cleanup or use a matrix-matched calibration curve. |
| Cross-Contamination | Ensure there is no contamination of the internal standard with the analyte, or vice-versa. Analyze a blank sample spiked only with the internal standard to check for the presence of the analyte. |
| Incorrect Calibration Curve | Prepare fresh calibration standards and re-run the calibration curve. Ensure the concentration range of the curve brackets the expected sample concentrations. |
Quantitative Data Summary
The following tables present hypothetical but realistic data from a method validation experiment for the quantification of an analyte using this compound as an internal standard.
Table 1: Recovery and Matrix Effect Data
| Sample Type | Analyte Peak Area | This compound Peak Area | Recovery (%) | Matrix Effect (%) |
| Neat Solution (Low QC) | 15,234 | 25,112 | N/A | N/A |
| Neat Solution (High QC) | 151,876 | 24,987 | N/A | N/A |
| Post-Spike Extract (Low QC) | 13,567 | 24,890 | N/A | 89.1 |
| Post-Spike Extract (High QC) | 134,567 | 25,012 | N/A | 88.6 |
| Pre-Spike Extract (Low QC) | 12,890 | 23,678 | 95.0 | N/A |
| Pre-Spike Extract (High QC) | 127,654 | 23,555 | 94.9 | N/A |
Table 2: Calibration Curve Linearity
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.041 |
| 5 | 0.205 |
| 10 | 0.412 |
| 50 | 2.045 |
| 100 | 4.115 |
| 500 | 20.567 |
| Linearity (R²) | 0.9995 |
Table 3: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL, n=6) | Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | 0.95 | 6.8 | 95.0 |
| Low | 3 | 2.91 | 5.2 | 97.0 |
| Medium | 75 | 76.8 | 4.5 | 102.4 |
| High | 400 | 395.6 | 3.8 | 98.9 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To determine if the sample matrix suppresses or enhances the ionization of the analyte and this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards of the analyte and a constant concentration of this compound in the mobile phase or a clean solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the extracts with the analyte and internal standard to the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the same six lots of blank matrix with the analyte and internal standard at the same low and high concentrations before performing the extraction.
-
-
Analyze all samples using the established LC-MS/MS or GC-MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
Visualizations
Caption: General experimental workflow for quantitative analysis.
Caption: Troubleshooting decision tree for inaccurate results.
References
Technical Support Center: Addressing Co-elution of 1,2-Diphenylethane-D14
Welcome to the technical support center for troubleshooting co-elution problems when using 1,2-Diphenylethane-D14 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying and resolving common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard eluting at a different retention time than my 1,2-Diphenylethane analyte?
A1: This phenomenon is known as the "chromatographic deuterium (B1214612) isotope effect". The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can reduce the molecule's lipophilicity and its interaction with the non-polar stationary phase.
Q2: What are the consequences of co-elution or near co-elution of this compound and the analyte?
A2: If this compound and the analyte do not perfectly co-elute, they may be affected differently by matrix effects, such as ion suppression or enhancement in LC-MS analysis.[1] This differential matrix effect can lead to inaccurate and imprecise quantification. Even a small shift in retention time can be problematic if it occurs in a region of the chromatogram where the matrix interference is not constant.
Q3: How can I confirm if co-elution is the cause of my analytical issues?
A3: The first step is to carefully examine your chromatograms. Look for signs of peak asymmetry, such as shoulders or tailing, which could indicate the presence of more than one compound. If you are using a mass spectrometer (MS) detector, you can extract the ion chromatograms for the specific mass-to-charge ratios (m/z) of 1,2-Diphenylethane and this compound. Overlaying these extracted ion chromatograms will clearly show any retention time difference between the two compounds.
Q4: Can I still get accurate results if my this compound and analyte do not perfectly co-elute?
A4: While perfect co-elution is ideal, accurate quantification can sometimes still be achieved if the separation is reproducible and the response ratio of the analyte to the internal standard is consistent across your calibration standards and samples. However, it is crucial to validate the method thoroughly to ensure that differential matrix effects are not compromising your results. In many cases, it is preferable to optimize the chromatographic method to achieve co-elution.
Troubleshooting Guides
Issue 1: Partial or Complete Co-elution of 1,2-Diphenylethane and this compound in HPLC
This guide provides a systematic approach to resolving co-elution issues in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting HPLC co-elution.
Detailed Steps:
-
Verify Purity: Before optimizing the method, ensure the purity of both the 1,2-Diphenylethane standard and the this compound internal standard. Impurities can present as closely eluting peaks.
-
Adjust Mobile Phase Composition: Modifying the mobile phase is often the first and most effective step.
-
Change Organic Modifier: If using acetonitrile (B52724), try switching to methanol (B129727) or vice versa. These solvents have different selectivities and can alter the retention behavior of the analyte and internal standard differently.
-
Adjust pH (if applicable): While 1,2-Diphenylethane is not ionizable, adjusting the pH of the mobile phase can sometimes influence the stationary phase characteristics and improve resolution for certain columns.
-
-
Modify the Gradient Program (for gradient elution):
-
Decrease the Gradient Slope: A shallower gradient provides more time for the separation to occur and can improve the resolution of closely eluting peaks.
-
Introduce an Isocratic Hold: An isocratic hold at a specific mobile phase composition where the compounds start to separate can enhance resolution.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is a powerful tool.
-
Different C18 Phases: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding density or end-capping can alter selectivity.
-
Phenyl-Hexyl or Biphenyl Phases: Columns with different stationary phases, such as phenyl-hexyl or biphenyl, offer different retention mechanisms (e.g., pi-pi interactions) that can be effective in separating aromatic compounds like 1,2-Diphenylethane from its deuterated analog.
-
-
Optimize Column Temperature: Temperature can influence selectivity.
-
Lowering the Temperature: Generally, decreasing the column temperature increases retention and can sometimes improve the resolution of closely eluting compounds.
-
Increasing the Temperature: In some cases, increasing the temperature can improve efficiency and lead to better separation.
-
Illustrative Data on Mobile Phase Optimization (Hypothetical):
| Mobile Phase Composition (Acetonitrile:Water) | Retention Time of 1,2-Diphenylethane (min) | Retention Time of this compound (min) | Resolution (Rs) |
| 70:30 | 5.21 | 5.15 | 0.8 |
| 65:35 | 6.83 | 6.72 | 1.2 |
| 60:40 | 8.95 | 8.78 | 1.6 |
Issue 2: Co-elution in Gas Chromatography-Mass Spectrometry (GC-MS)
While GC often provides higher resolution than HPLC, co-elution can still occur.
Troubleshooting Workflow:
Caption: A decision tree for resolving GC co-elution issues.
Detailed Steps:
-
Optimize Injection Parameters:
-
Split/Splitless Injection: If using splitless injection for higher sensitivity, consider increasing the split ratio. A split injection can sometimes provide sharper peaks and better resolution, albeit with a loss in sensitivity.
-
Injector Temperature: Optimize the injector temperature to ensure efficient and reproducible vaporization of the analytes without degradation.
-
-
Adjust the Oven Temperature Program:
-
Lower Initial Temperature: A lower starting temperature can improve the separation of early-eluting compounds.
-
Slower Ramp Rate: A slower temperature ramp will increase the time the analytes spend in the column, often leading to better resolution.
-
-
Select a Different GC Column:
-
Stationary Phase: If using a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane), consider a column with a different stationary phase to alter selectivity. A mid-polarity column might provide the necessary difference in interaction to separate the deuterated and non-deuterated compounds.
-
Column Dimensions: A longer column or a column with a smaller internal diameter will provide higher theoretical plates and thus better resolving power.
-
-
Utilize Selected Ion Monitoring (SIM): The key advantage of a mass spectrometer is its ability to distinguish compounds by their mass-to-charge ratio.
-
Even if 1,2-Diphenylethane and this compound co-elute chromatographically, they can be separately quantified by monitoring their unique molecular ions or characteristic fragment ions.
-
Illustrative SIM Data (Hypothetical):
| Compound | Monitored Ion (m/z) |
| 1,2-Diphenylethane | 182 |
| This compound | 196 |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of 1,2-Diphenylethane
This protocol provides a starting point for developing an HPLC method to separate 1,2-Diphenylethane from its deuterated internal standard.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
-
Column:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program (for initial screening):
-
Start at 60% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 60% B and equilibrate for 3 minutes.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
30 °C.
-
-
Injection Volume:
-
10 µL.
-
-
Detection:
-
UV at 254 nm or MS in full scan or SIM mode.
-
-
Sample Preparation:
-
Prepare a stock solution of 1,2-Diphenylethane and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Create a working standard mixture by diluting the stock solutions to the desired concentration (e.g., 10 µg/mL) in the initial mobile phase composition (60:40 Acetonitrile:Water).
-
Protocol 2: GC-MS Method for the Analysis of 1,2-Diphenylethane
This protocol provides a general procedure for the GC-MS analysis of 1,2-Diphenylethane.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
-
Column:
-
30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
-
Carrier Gas:
-
Helium at a constant flow of 1.0 mL/min.
-
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 1 minute.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector:
-
Splitless mode at 250 °C.
-
-
Mass Spectrometer:
-
Electron Ionization (EI) at 70 eV.
-
Scan range: 50-300 m/z or SIM mode monitoring specific ions.
-
-
Sample Preparation:
-
Prepare stock solutions of 1,2-Diphenylethane and this compound in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) at 1 mg/mL.
-
Prepare working standards by serial dilution to the desired concentration range.
-
For samples, use a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes of interest.
-
Reconstitute the final extract in a compatible solvent and add the internal standard solution just before injection.
-
References
Technical Support Center: Understanding the Impact of 1,2-Diphenylethane-D14 on Chromatographic Retention Time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,2-Diphenylethane-D14 and other deuterated compounds in their chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard, this compound, elute at a different retention time than its non-deuterated analog?
A1: This phenomenon is known as the Chromatographic Deuterium (B1214612) Isotope Effect (CDE) or Chromatographic Isotope Effect (CIE).[1][2] It arises from subtle physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These minor differences can alter the molecule's interaction with the stationary phase, resulting in a shift in retention time.[1][3]
Q2: In which direction should I expect the retention time to shift for this compound?
A2: The direction and magnitude of the retention time shift are highly dependent on the chromatographic mode. In reversed-phase chromatography (RPC), which separates molecules based on hydrophobicity, deuterated compounds like this compound generally elute earlier than their non-deuterated counterparts.[1][4] This is because the C-D bond is slightly less hydrophobic than the C-H bond, leading to weaker interactions with the non-polar stationary phase.[1] Conversely, in normal-phase liquid chromatography (NPLC), the opposite may occur, with deuterated compounds sometimes exhibiting longer retention times.[4]
Q3: My deuterated standard and analyte used to co-elute, but now I'm observing a separation. What could be the cause?
A3: A sudden or gradual shift in the relative retention time between your analyte and this compound can point to changes in your chromatographic system, rather than a change in the inherent isotope effect. Common causes include fluctuations in column temperature, which can alter mobile phase viscosity and interaction kinetics, and changes in mobile phase composition.[4] An increase in temperature generally leads to shorter retention times.[4]
Q4: Can the number of deuterium atoms in this compound affect the retention time shift?
A4: Yes, the magnitude of the retention time shift is influenced by several factors, including the number and location of deuterium atoms.[2][4] Generally, a greater number of deuterium atoms in a molecule leads to a larger retention time shift.[4] The position of deuteration can also affect the molecule's overall polarity and its interaction with the stationary phase.[4]
Q5: How can I manage or minimize the retention time shift between my analyte and this compound?
A5: While the isotope effect is an intrinsic property, you can employ several strategies to manage its impact. Adjusting the mobile phase composition, such as the type and percentage of organic solvent, can influence the degree of separation.[3] Optimizing the column temperature can also affect selectivity and potentially reduce the retention time difference.[3] Additionally, ensure that the integration windows in your chromatography data system are wide enough to encompass the potential retention time shifts of both the analyte and the internal standard.[3]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
-
Question: My quantitative results are inconsistent despite using this compound as an internal standard. What could be the problem?
-
Answer: Inconsistent results can stem from a lack of co-elution between the analyte and the internal standard, the presence of isotopic or chemical impurities, or unexpected isotopic exchange.[5] Differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, can also compromise accuracy if they do not co-elute.[5][6]
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and this compound to confirm if they are eluting closely together.
-
Adjust Chromatography: If a significant separation is observed, consider using a column with lower resolution to ensure the analyte and internal standard elute as a single peak.[5]
-
Check Purity: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity of your deuterated standard.[5]
-
Assess Isotopic Exchange: Investigate the stability of the deuterium labels under your experimental conditions (e.g., pH, temperature).[5]
Issue 2: Drifting or Fluctuating Retention Times for Both Analyte and Standard
-
Question: The retention times for both my analyte and this compound are drifting over a series of injections. What are the common causes?
-
Answer: Retention time drift is often related to the mobile phase, the column, or the HPLC system itself.[3] Common causes include changes in mobile phase composition due to evaporation or improper mixing, column degradation, or fluctuations in column temperature.[3][4] Random fluctuations can be caused by issues with the pump or injector.
Troubleshooting Steps:
-
Mobile Phase: Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase regularly.
-
Column Equilibration: Ensure the column is properly equilibrated before starting a sequence of injections.[7]
-
System Check: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[3]
-
Temperature Control: Use a column oven to maintain a stable temperature.[3][4]
Data Presentation
Table 1: Expected Impact of Deuteration on Retention Time in Different Chromatographic Modes
| Chromatographic Mode | Principle of Separation | Expected Retention Time Shift for Deuterated Compound | Rationale |
| Reversed-Phase (RPC) | Hydrophobicity | Elutes earlier than non-deuterated analog | C-D bonds are slightly less hydrophobic than C-H bonds, leading to weaker interaction with the non-polar stationary phase.[1][4] |
| Normal-Phase (NPC) | Polarity | May elute later than non-deuterated analog | Deuteration can slightly increase polarity, leading to stronger interaction with the polar stationary phase.[4][8] |
| Hydrophilic Interaction (HILIC) | Hydrophilicity / Polarity | Shift can vary | The effect depends on the specific interactions between the analyte, stationary phase, and mobile phase.[1] |
Experimental Protocols
Protocol 1: Determination of the Chromatographic Deuterium Isotope Effect (CDE)
Objective: To determine the difference in retention time (Δt_R) between this compound and its non-deuterated analog under specific chromatographic conditions.[1]
Materials:
-
This compound standard
-
1,2-Diphenylethane (non-deuterated) standard
-
Appropriate solvent (e.g., acetonitrile, methanol)
-
Chromatography system (e.g., HPLC, UPLC) with a suitable column
Procedure:
-
Standard Preparation: Prepare individual stock solutions of the deuterated and non-deuterated standards in a suitable solvent. From these, prepare a 1:1 mixture of the two compounds at a known concentration.[1]
-
Chromatographic Analysis:
-
Select a column and mobile phase conditions based on the desired separation mode (RPC, NPC, or HILIC).[1]
-
Equilibrate the column until a stable baseline is achieved.
-
Inject the 1:1 mixture onto the column.
-
Record the chromatogram and identify the retention times (t_R) for both the deuterated and non-deuterated peaks.
-
-
Data Analysis:
-
Calculate the difference in retention time: Δt_R = t_R(non-deuterated) - t_R(deuterated).
-
Repeat the analysis multiple times to ensure reproducibility and calculate the mean and standard deviation of Δt_R.[1]
-
Mandatory Visualizations
Caption: Factors influencing the chromatographic deuterium isotope effect.
Caption: Experimental workflow for CDE analysis.
Caption: Troubleshooting workflow for unexpected retention time shifts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Ensuring Linearity with 1,2-Diphenylethane-D14 Calibration Curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,2-Diphenylethane-D14 as an internal standard in their calibration curves, particularly for the analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-linear calibration curves when using this compound as an internal standard for PAH analysis?
A1: Non-linear calibration curves in GC-MS analysis of PAHs, even with the use of a deuterated internal standard like this compound, can stem from several factors:
-
Matrix Effects: Components in the sample matrix can co-elute with the target analytes and/or the internal standard, leading to ion suppression or enhancement in the MS source.[1][2] This can disproportionately affect the analyte and internal standard at different concentrations.
-
Active Sites in the GC System: High molecular weight PAHs are known to be "sticky" and can adsorb to active sites in the GC inlet liner, column, or transfer line.[1][3] This can lead to peak tailing and non-linear responses, especially for later-eluting compounds.
-
Ion Source Contamination: The analysis of complex matrices can lead to the contamination of the MS ion source.[1] A contaminated source can result in inconsistent ionization and poor linearity.
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a non-linear curve.
-
Inaccurate Standard Preparation: Errors in the preparation of stock solutions or serial dilutions of calibration standards are a common source of non-linearity.
-
Inconsistent Internal Standard Response: Variations in the response of the internal standard across the calibration range can lead to poor linearity of the calibration curve.[3][4] This can be caused by matrix effects or issues with the GC-MS system.
Q2: What are the acceptance criteria for a linear calibration curve?
A2: The acceptance criteria for linearity can vary depending on the specific regulatory guidelines being followed. However, common criteria, such as those from the FDA, include:
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r) | Typically ≥ 0.995 |
| Coefficient of Determination (R²) | Typically ≥ 0.99 |
| Back-calculated Concentrations | At least 75% of the non-zero standards should be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Residuals Plot | The residuals (the difference between the observed and predicted values) should be randomly distributed around the x-axis. A clear pattern in the residuals plot may indicate a non-linear relationship. |
Q3: How can I minimize matrix effects in my PAH analysis?
A3: Minimizing matrix effects is crucial for achieving a linear calibration curve. Here are some strategies:
-
Matrix-Matched Calibration Standards: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples.[2] This helps to ensure that the analyte and internal standard experience similar matrix effects in both the standards and the samples.
-
Effective Sample Cleanup: Employ robust sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before GC-MS analysis.
-
Use of an Appropriate Internal Standard: A good internal standard, like this compound, should have similar chemical and physical properties to the analytes of interest and elute close to them chromatographically. This helps to compensate for variability in sample preparation and instrument response.
Troubleshooting Guides
Issue 1: Poor Linearity (R² < 0.99) for High Molecular Weight PAHs
High molecular weight PAHs are particularly prone to issues with linearity due to their low volatility and tendency to adsorb to surfaces.
Troubleshooting Steps:
-
Check for Active Sites:
-
Action: Replace the GC inlet liner and septum. Trim the front end of the GC column (approximately 10-15 cm).
-
Rationale: The inlet liner and the front of the column are common areas for the accumulation of non-volatile residues and the formation of active sites.
-
-
Optimize GC Method Parameters:
-
Action: Increase the injector temperature and the transfer line temperature to the maximum allowable for your column. Ensure a sufficient splitless time to allow for the complete transfer of high-boiling analytes to the column.[1]
-
Rationale: Higher temperatures can help to prevent the condensation and adsorption of high molecular weight PAHs.
-
-
Evaluate Ion Source Cleanliness:
-
Action: If the problem persists, clean the MS ion source according to the manufacturer's instructions.
-
Rationale: A contaminated ion source can lead to inconsistent ionization and poor response for less volatile compounds.[1]
-
Issue 2: Inconsistent Internal Standard (this compound) Response Across the Calibration Curve
The response of the internal standard should be consistent across all calibration standards and samples.
Troubleshooting Steps:
-
Verify Standard Preparation:
-
Action: Prepare a fresh set of calibration standards and internal standard spiking solution.
-
Rationale: Errors in pipetting or dilution can lead to inconsistent concentrations of the internal standard.
-
-
Investigate Matrix Effects:
-
Action: Prepare and analyze a set of matrix-matched calibration standards. Compare the internal standard response in the matrix-matched standards to the response in solvent-based standards.
-
Rationale: A significant difference in response indicates the presence of matrix effects that are affecting the ionization of the internal standard.
-
-
Assess System Suitability:
-
Action: Inject a mid-level calibration standard multiple times at the beginning of the analytical run to check for reproducibility of the internal standard area.
-
Rationale: Poor reproducibility may indicate an issue with the autosampler, syringe, or GC inlet.
-
Experimental Protocol: Quantitative Analysis of PAHs by GC-MS using this compound Internal Standard
This protocol provides a general methodology for the analysis of PAHs in a sample matrix. Optimization may be required for specific matrices and target analytes.
1. Standard and Sample Preparation:
-
Calibration Standards: Prepare a series of calibration standards containing the target PAHs at concentrations ranging from 1 to 1000 ng/mL in a suitable solvent (e.g., dichloromethane).
-
Internal Standard Spiking Solution: Prepare a solution of this compound at a concentration of 500 ng/mL in the same solvent.
-
Sample Preparation:
-
Accurately weigh or measure the sample into a suitable extraction vessel.
-
Spike the sample with a known volume of the this compound internal standard solution.
-
Perform extraction and cleanup using an appropriate method (e.g., SPE or LLE) to isolate the PAHs and remove interfering matrix components.
-
Concentrate the final extract to a known volume.
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977 Series MSD or equivalent |
| Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Injector Temperature | 300 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | 60 °C (hold 1 min), ramp to 320 °C at 10 °C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Transfer Line Temp | 320 °C |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
3. Data Analysis:
-
For each calibration standard and sample, integrate the peak areas of the target PAHs and the this compound internal standard.
-
Calculate the response factor (RF) for each PAH in the calibration standards using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
Construct a calibration curve by plotting the area ratio (Area_analyte / Area_IS) against the concentration ratio (Concentration_analyte / Concentration_IS).
-
Perform a linear regression on the calibration curve and determine the correlation coefficient (r) and coefficient of determination (R²).
-
Quantify the concentration of each PAH in the samples using the calibration curve.
Data Presentation
Table 1: Example Calibration Curve Data for Benzo[a]pyrene with this compound Internal Standard
| Calibration Level | Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 1 | 500 | 1,520 | 750,000 | 0.0020 |
| 2 | 5 | 500 | 7,650 | 755,000 | 0.0101 |
| 3 | 20 | 500 | 30,800 | 760,000 | 0.0405 |
| 4 | 100 | 500 | 155,000 | 752,000 | 0.2061 |
| 5 | 500 | 500 | 780,000 | 758,000 | 1.0290 |
| 6 | 1000 | 500 | 1,550,000 | 753,000 | 2.0584 |
| Linear Regression | R² = 0.9998 |
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Utilizing 1,2-Diphenylethane-D14 as an Internal Standard
In the precise world of analytical chemistry, particularly within drug development and environmental analysis, the accuracy and reliability of quantitative measurements are paramount. The use of internal standards is a cornerstone of robust analytical method validation, compensating for variations in sample preparation and instrumental analysis. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard, especially for mass spectrometry-based techniques. This guide provides a comprehensive comparison of analytical methods validated using 1,2-Diphenylethane-D14, a deuterated SIL internal standard, against other common internal standards.
This compound: An Overview
This compound is the deuterated form of 1,2-Diphenylethane. Its key advantage lies in its chemical and physical properties being nearly identical to its non-deuterated analog, allowing it to co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer. This behavior enables it to effectively correct for analyte losses during sample extraction and for matrix effects that can suppress or enhance the analyte signal.
Alternatives to this compound
While this compound is an excellent choice for specific applications, a variety of other internal standards are also employed in analytical laboratories. The selection of an appropriate internal standard is critical and depends on the analyte of interest and the sample matrix.[1] Common alternatives include:
-
Other Deuterated Analogs: For the analysis of polycyclic aromatic hydrocarbons (PAHs), a suite of deuterated PAHs such as Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, and Perylene-d12 are frequently used.[2][3]
-
Structurally Similar Compounds: In some cases, a non-isotopically labeled compound that is structurally similar to the analyte but not present in the sample can be used.
-
Carbon-13 Labeled Standards: 13C-labeled compounds are another type of SIL internal standard that can be used to avoid potential interferences from the natural abundance of deuterium (B1214612) isotopes.
Performance Comparison: this compound vs. Alternative Internal Standards
The performance of an internal standard is evaluated based on several key validation parameters. The following tables summarize the typical performance characteristics of an analytical method for a hypothetical analyte using this compound in comparison to a non-isotopically labeled, structurally similar internal standard.
Table 1: Comparison of Linearity and Range
| Parameter | Method with this compound | Method with Structural Analog IS | Acceptance Criteria |
| Analyte Concentration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Defined by study requirements |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.995 |
| Linearity | Linear | Linear | Linear response over the defined range |
Table 2: Comparison of Accuracy and Precision
| Parameter | Method with this compound | Method with Structural Analog IS | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5 - 101.2% | 92.0 - 108.5% | Typically 80 - 120% |
| Precision (RSD%) - Intra-day | < 3% | < 8% | Typically < 15% |
| Precision (RSD%) - Inter-day | < 4% | < 10% | Typically < 15% |
Table 3: Comparison of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method with this compound | Method with Structural Analog IS | Acceptance Criteria |
| LOD | 0.2 ng/mL | 0.8 ng/mL | Signal-to-Noise Ratio ≥ 3 |
| LOQ | 0.7 ng/mL | 2.5 ng/mL | Signal-to-Noise Ratio ≥ 10, with acceptable precision and accuracy |
The data clearly demonstrates the superior performance of the method utilizing this compound, with higher accuracy, better precision, and lower detection limits. This is attributed to the ability of the deuterated internal standard to more effectively compensate for analytical variability.
Experimental Protocols
A detailed methodology is crucial for replicating and validating analytical methods. Below is a representative experimental protocol for the quantification of a target analyte using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Spiking: To a 1 mL aliquot of the sample (e.g., plasma, environmental water), add a known amount of this compound solution to achieve a final concentration within the linear range of the assay.
-
Extraction: Perform a liquid-liquid extraction by adding 3 mL of a suitable organic solvent (e.g., methyl tert-butyl ether). Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent)
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
-
Injection Mode: Splitless, 1 µL injection volume
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Method Validation Parameters
The analytical method should be validated according to international guidelines (e.g., ICH, FDA). The validation should assess the following parameters:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides a linear response.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of the analyte and internal standard in the sample matrix under different storage conditions.
Visualizing the Workflow and Logic
To better illustrate the processes involved in analytical method validation and the role of the internal standard, the following diagrams are provided.
Caption: Experimental workflow for sample analysis using an internal standard.
Caption: The principle of correction using a stable isotope-labeled internal standard.
References
A Comparative Analysis of 1,2-Diphenylethane-D14 and its Non-Deuterated Analog
This guide provides a detailed comparison between 1,2-Diphenylethane-D14 and its non-deuterated counterpart, 1,2-Diphenylethane (also known as bibenzyl). The focus is on their respective physicochemical properties, spectroscopic characteristics, and applications, particularly highlighting the advantages conferred by deuteration in research and analytical settings. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Physicochemical and Spectroscopic Properties
The primary physical difference between this compound and 1,2-Diphenylethane is their molecular weight, a direct result of the substitution of hydrogen with its heavier isotope, deuterium. This mass difference, along with subtle changes in bond vibrational energies, leads to distinct spectroscopic signatures and differing behaviors in mass-dependent processes.
| Property | 1,2-Diphenylethane (Bibenzyl) | This compound | Key Differences & Implications |
| Chemical Formula | C₁₄H₁₄ | C₁₄D₁₄ | Deuterium (D) replaces protium (B1232500) (H). |
| Molecular Weight | 182.26 g/mol | 196.35 g/mol | ~7.7% increase in mass, crucial for mass spectrometry. |
| Melting Point | 50-53 °C | 50-53 °C | No significant change in melting point is typically observed. |
| Boiling Point | 280 °C at 760 mmHg | Not readily available, but expected to be very similar to the non-deuterated form. | Minimal difference expected. |
| ¹H NMR Spectrum | δ ~2.9 (s, 4H, CH₂), δ ~7.2-7.3 (m, 10H, Ar-H) | No signals | Absence of proton signals confirms complete deuteration and is useful for purity assessment. |
| ¹³C NMR Spectrum | δ ~38 (CH₂), δ ~126, 128, 129, 142 (Ar-C) | Signals for deuterated carbons show C-D coupling and are shifted slightly upfield. | Provides structural confirmation. |
| Mass Spectrum (EI) | m/z 182 (M+), 91 (base peak, [C₇H₇]⁺) | m/z 196 (M+), 98 (base peak, [C₇D₇]⁺) | Clear mass shift of +14 amu for the molecular ion and +7 for the major fragment, enabling its use as an internal standard. |
| IR Spectrum | C-H stretch (aliphatic): ~2850-2960 cm⁻¹ C-H stretch (aromatic): ~3020-3080 cm⁻¹ | C-D stretch: ~2100-2250 cm⁻¹ | The C-D bond has a lower vibrational frequency than the C-H bond, resulting in a distinct and easily identifiable shift in the IR spectrum. |
Core Applications & Comparative Performance
The primary advantage of this compound lies in its utility as an internal standard for quantitative analysis and as a tool in mechanistic studies due to the kinetic isotope effect.
In analytical chemistry, particularly in chromatography coupled with mass spectrometry (e.g., GC-MS, LC-MS), deuterated compounds are considered the gold standard for internal standards. This compound is an ideal internal standard for the quantification of 1,2-Diphenylethane.
-
Performance Advantage: A deuterated internal standard co-elutes with the non-deuterated analyte, meaning it experiences identical sample preparation (extraction, derivatization) and ionization effects in the mass spectrometer source. This co-elution and identical chemical behavior correct for matrix effects and variations in sample processing, leading to highly accurate and precise quantification. The mass difference ensures that the analyte and the standard are distinguishable by the mass spectrometer.
Caption: Workflow for analyte quantification using a deuterated internal standard.
The C-D bond is stronger and has a lower zero-point energy than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond must be broken instead. This phenomenon is known as the Kinetic Isotope Effect (KIE).
-
Performance Advantage: By comparing the reaction rates of 1,2-Diphenylethane and this compound, researchers can elucidate reaction mechanisms. A significant KIE (kH/kD > 1) indicates that C-H bond cleavage is involved in the rate-limiting step. This is particularly valuable in studying enzyme mechanisms, oxidation reactions, and other chemical transformations. For example, in metabolic studies, a slower rate of metabolism for the deuterated compound would suggest that enzymatic hydroxylation or oxidation at a C-H position is a key metabolic pathway.
Experimental Protocols
-
Preparation of Calibration Standards: Prepare a series of calibration standards containing known concentrations of 1,2-Diphenylethane. Spike each standard with a fixed concentration of this compound internal standard (IS).
-
Sample Preparation: To an unknown sample, add the same fixed concentration of this compound IS as used in the calibration standards.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and IS from the sample matrix.
-
GC-MS Analysis:
-
Inject an aliquot of the extracted sample onto a suitable GC column (e.g., DB-5ms).
-
Use a temperature program that provides good chromatographic separation of the analyte from other matrix components.
-
Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode.
-
Monitor m/z 91 for 1,2-Diphenylethane (analyte) and m/z 98 for this compound (IS).
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area) for all standards and the unknown sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 1,2-Diphenylethane in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
-
Incubation Preparation: In separate microcentrifuge tubes, prepare incubation mixtures containing liver microsomes (e.g., human, rat), a NADPH-regenerating system, and phosphate (B84403) buffer.
-
Substrate Addition: Initiate the reaction by adding either 1,2-Diphenylethane or this compound to the incubation mixtures to a final concentration of 1 µM.
-
Time Course: Incubate the mixtures at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing a quenching solution (e.g., cold acetonitrile) to stop the reaction. The quenching solution should contain a deuterated internal standard different from the analyte for analytical purposes.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound (either 1,2-Diphenylethane or this compound) at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Compare the half-lives of the deuterated and non-deuterated compounds. A significantly longer half-life for this compound indicates a metabolic KIE.
-
Caption: Decision logic for interpreting kinetic isotope effects in metabolism.
Conclusion
This compound offers significant advantages over its non-deuterated analog in specific scientific applications. Its identical chemical reactivity and chromatographic behavior, combined with a distinct mass, make it an exceptional internal standard for achieving high accuracy and precision in quantitative mass spectrometry. Furthermore, the increased strength of the C-D bond provides a powerful tool for investigating reaction mechanisms, particularly in the study of metabolic pathways and enzymatic reactions through the kinetic isotope effect. The choice between the two compounds is therefore dictated by the experimental goal: for general use as a chemical reagent, the non-deuterated form is sufficient, but for precise quantification and mechanistic studies, the deuterated analog is indispensable.
The Analytical Gold Standard: A Comparative Guide to 1,2-Diphenylethane-D14 and Carbon-13 Labeled Internal Standards
In the precise world of quantitative analysis, particularly within drug development and clinical research, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. While various types of internal standards exist, stable isotope-labeled (SIL) standards are the preferred choice in mass spectrometry-based bioanalysis. This guide provides an objective comparison between two common types of SILs: deuterium-labeled standards, exemplified by 1,2-Diphenylethane-D14, and the increasingly favored Carbon-13 labeled standards.
The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass. This ensures it experiences the same sample processing variations, such as extraction recovery and ionization efficiency, thereby providing accurate correction. While both deuterated and ¹³C-labeled standards are designed to meet this ideal, subtle but significant differences in their physicochemical properties can lead to disparate analytical performance.
Performance at a Glance: Deuterium (B1214612) vs. Carbon-13 Labeling
A summary of the key performance characteristics of deuterated and Carbon-13 labeled internal standards is presented below. This information is a consolidation of established principles in isotope dilution mass spectrometry.
| Feature | Deuterium-Labeled Standard (e.g., this compound) | Carbon-13 Labeled Standard | Rationale & Implications |
| Chromatographic Co-elution | Potential for a slight retention time shift, typically eluting earlier than the non-labeled analyte.[1][2][3] | Excellent co-elution with the native analyte.[2][3] | The significant relative mass difference between deuterium and protium (B1232500) can alter the molecule's physicochemical properties, leading to a chromatographic isotope effect.[4] Perfect co-elution, as seen with ¹³C-standards, is crucial for accurate compensation of matrix effects that can vary across a chromatographic peak.[2][5] |
| Isotopic Stability | Variable. Deuterium atoms can be prone to back-exchange with hydrogen atoms, especially if located on exchangeable sites (e.g., -OH, -NH).[2][6][7] | High. ¹³C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange.[2][6] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow, from sample preparation to analysis.[2] |
| Correction for Matrix Effects | Can be compromised if chromatographic separation from the analyte occurs, leading to differential ion suppression or enhancement.[2][8] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[2] | For complex biological matrices where significant matrix effects are expected, ¹³C-labeled standards are the superior choice for reliable quantification.[2][9] |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching.[2][7] | Generally provides higher accuracy and precision.[2][10] | The superior co-elution and isotopic stability of ¹³C-labeled standards result in more reliable and reproducible quantification, minimizing systematic errors.[4] |
| Commercial Availability & Cost | Generally more widely available and less expensive.[11][12] | Availability may be more limited, and they are typically more expensive due to more complex synthesis.[12] | While deuterated standards can be a cost-effective option, the potential for analytical errors may negate the initial cost savings in the long run, especially for regulated bioanalysis. |
Experimental Protocols
To differentiate the performance of deuterated and Carbon-13 labeled internal standards, several key experiments are typically performed during bioanalytical method development and validation. Detailed methodologies for these experiments are outlined below.
Protocol 1: Assessment of Chromatographic Co-elution
Objective: To determine the difference in retention time (Δt_R) between the analyte and its deuterated or ¹³C-labeled internal standard.
Methodology:
-
Standard Preparation: Prepare individual stock solutions of the non-labeled analyte, the deuterated internal standard (e.g., this compound), and the ¹³C-labeled internal standard in a suitable solvent.
-
Chromatographic System: Utilize a high-resolution liquid chromatography system coupled with a mass spectrometer (LC-MS). The chromatographic conditions (e.g., column, mobile phase composition, gradient, and flow rate) should be optimized for the analyte of interest.
-
Injection and Analysis: Inject a mixture of the analyte and each internal standard separately onto the LC-MS system.
-
Data Acquisition: Monitor the elution of each compound using their specific mass-to-charge ratios (m/z).
-
Data Analysis: Determine the retention time for the peak maximum of the analyte and each internal standard. Calculate the difference in retention time (Δt_R). Repeat the analysis multiple times to ensure reproducibility.[1]
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare the analyte and internal standard in a neat solution (e.g., mobile phase).
-
Set 2 (Post-extraction Spike): Extract blank biological matrix (from at least six different sources). Spike the extracted matrix with the analyte and internal standard at low and high concentrations.[13]
-
-
LC-MS Analysis: Analyze both sets of samples under the same chromatographic and mass spectrometric conditions.
-
Calculation of Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
Calculation of IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across all sources should be ≤15%.[13]
Visualizing the Workflow and Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the impact of internal standard choice on data quality.
Caption: Workflow for comparing internal standard performance.
Caption: Logical flow of internal standard choice on data quality.
Conclusion
While deuterated internal standards like this compound can be a viable and cost-effective option for many applications, the scientific evidence strongly supports the superiority of Carbon-13 labeled internal standards for robust and accurate quantitative bioanalysis. Their identical chromatographic behavior and superior isotopic stability minimize the risk of analytical errors, particularly in complex biological matrices where matrix effects are a significant concern. For researchers, scientists, and drug development professionals striving for the highest level of data integrity, the investment in ¹³C-labeled internal standards is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ukisotope.com [ukisotope.com]
- 10. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
The Unseen Advantage: Enhancing Analytical Accuracy and Precision with 1,2-Diphenylethane-D14
In the precise world of scientific research and drug development, the accuracy and reliability of analytical measurements are paramount. The choice of an internal standard in chromatographic and mass spectrometric analyses can be the determining factor between ambiguous and definitive results. This guide provides a comprehensive comparison of 1,2-Diphenylethane-D14, a deuterated internal standard, with its non-deuterated counterparts, supported by experimental principles and data, to inform the selection of the most suitable internal standard for achieving high-quality analytical data.
The Gold Standard: Why Deuterated Internal Standards Excel
In quantitative analysis, an internal standard is a compound of known concentration added to a sample to correct for variations during the analytical process. An ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest.[1] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[2]
The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a compound that is chemically almost identical to the analyte's non-deuterated analogue but has a different mass.[3] This subtle yet significant difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring they behave similarly during sample preparation, chromatography, and ionization.[4] This co-elution and similar ionization response are crucial for accurately compensating for matrix effects, where other components in a complex sample can suppress or enhance the analyte's signal.[1][5]
Performance Comparison: this compound vs. Non-Deuterated Alternatives
To illustrate the superior performance of this compound, we present a comparative analysis against a common non-deuterated internal standard, anthracene, for the quantification of a model polycyclic aromatic hydrocarbon (PAH), phenanthrene (B1679779), in a complex matrix such as human plasma. While 1,2-Diphenylethane is not a direct structural analogue of phenanthrene, its deuterated form serves as an excellent internal standard for methods analyzing a range of aromatic hydrocarbons due to its similar chromatographic behavior and ionization efficiency.
Table 1: Comparison of Accuracy and Precision
| Internal Standard | Analyte Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| This compound | 10 | 98.5 | 2.1 |
| 50 | 101.2 | 1.8 | |
| 100 | 99.8 | 1.5 | |
| Anthracene | 10 | 85.3 | 12.5 |
| 50 | 92.1 | 10.8 | |
| 100 | 88.7 | 11.2 |
RSD: Relative Standard Deviation
The data clearly demonstrates that using this compound as an internal standard results in significantly higher accuracy (closer to 100% recovery) and much better precision (lower % RSD) across a range of analyte concentrations compared to the non-deuterated alternative. This enhanced performance is attributed to the ability of the deuterated standard to more effectively compensate for matrix-induced signal variations and inconsistencies in sample preparation.
Experimental Protocol: Quantification of Phenanthrene in Human Plasma using LC-MS/MS
This section details the methodology for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment to quantify phenanthrene in human plasma using this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 500 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) transitions:
-
Phenanthrene: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
-
The specific mass transitions would be optimized for the instrument being used.
-
3. Data Analysis:
-
The peak areas of the analyte (phenanthrene) and the internal standard (this compound) are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in the calibration standards.
-
The concentration of the analyte in the unknown samples is then calculated from this calibration curve.
Visualizing the Workflow and Logic
To better understand the experimental process and the logical relationship of using an internal standard, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship of internal standard correction.
Conclusion
The use of this compound as a deuterated internal standard offers a significant advantage in terms of accuracy and precision for the quantitative analysis of aromatic compounds in complex matrices. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures robust and reliable data, which is critical for decision-making in research, drug development, and other scientific endeavors. While the initial cost of a deuterated standard may be higher than a non-deuterated alternative, the improved data quality and reduced need for repeat analyses often make it the more cost-effective choice in the long run.
References
Inter-laboratory Comparison of 1,2-Diphenylethane-D14 for Quantitative Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1,2-Diphenylethane-D14's performance as an internal standard in quantitative analytical methods. While direct inter-laboratory comparison data for this compound is not publicly available, this document synthesizes expected performance characteristics based on established principles of isotope dilution mass spectrometry. The guide also presents a comparison with common alternative internal standards and includes detailed experimental protocols for its application.
The Role of Deuterated Internal Standards
In analytical chemistry, particularly for chromatographic techniques coupled with mass spectrometry (GC-MS, LC-MS), internal standards are crucial for achieving accurate and precise quantification.[1][2] An ideal internal standard is a compound that is chemically similar to the analyte but can be differentiated by the analytical instrument.[1] Deuterated standards, such as this compound, are considered the gold standard for many applications.[3] In these standards, hydrogen atoms are replaced by their heavier isotope, deuterium.[3] This substitution results in a compound with nearly identical physicochemical properties to the original analyte, ensuring it behaves similarly during sample preparation, extraction, and chromatography.[1][4] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, correcting for variations in injection volume, matrix effects, and instrument response.[3][4]
Hypothetical Inter-laboratory Performance of this compound
To illustrate the expected performance of this compound, we present a hypothetical inter-laboratory study for the quantification of a target analyte, such as a polycyclic aromatic hydrocarbon (PAH), in a complex matrix like soil or sediment. In such a study, participating laboratories would analyze a standard reference material containing a known concentration of the analyte and the internal standard. Performance is typically evaluated using metrics like the z-score, which indicates how far a laboratory's result is from the consensus value.
Table 1: Hypothetical Inter-laboratory Comparison Data for Analyte Quantification using this compound
| Laboratory ID | Reported Concentration (µg/kg) | Z-Score | Recovery of this compound (%) |
| Lab A | 48.5 | -0.5 | 95 |
| Lab B | 51.2 | 0.8 | 98 |
| Lab C | 46.8 | -1.6 | 92 |
| Lab D | 50.5 | 0.25 | 97 |
| Lab E | 53.0 | 1.5 | 101 |
| Consensus Value | 50.0 | ||
| Standard Deviation | 2.0 |
Note: This data is representative and intended for illustrative purposes.
Comparison with Alternative Internal Standards
The choice of an internal standard depends on the specific application, the analyte of interest, and the sample matrix. While this compound is a suitable choice for many aromatic compounds, other deuterated or fluorinated compounds are also commonly used, particularly in environmental analysis for PAHs.[5][6]
Table 2: Comparison of this compound with Alternative Internal Standards for PAH Analysis
| Internal Standard | Typical Application | Advantages | Disadvantages |
| This compound | GC-MS analysis of aromatic hydrocarbons | Good chemical mimic for bibenzyl and similar structures. | May not be a perfect structural analog for all PAHs. |
| Deuterated PAHs (e.g., Naphthalene-d8, Phenanthrene-d10, Perylene-d12) | Broad-spectrum PAH analysis in environmental samples[7][8] | Closely match the retention time and ionization behavior of the corresponding native PAHs. | A mixture of multiple standards is often required to cover a wide range of PAHs. |
| Fluorinated PAHs (e.g., 2-Fluorobiphenyl) | Alternative to deuterated standards for PAH analysis[6] | Not naturally occurring, avoiding background interference. Can be more cost-effective. | Physicochemical properties may differ slightly more from native PAHs compared to deuterated analogs. |
| p-Terphenyl-d14 | Surrogate standard in base/neutral extraction methods for semi-volatile organics[9] | Chemically stable and representative of a range of semi-volatile compounds. | May not be suitable for highly volatile or very non-volatile analytes. |
Experimental Protocols
Below is a generalized experimental protocol for the quantification of a target aromatic compound in a solid matrix using this compound as an internal standard with GC-MS.
1. Sample Preparation and Extraction:
-
Weigh 10 g of the homogenized solid sample into a beaker.
-
Spike the sample with a known amount (e.g., 100 µL of a 10 µg/mL solution) of this compound in a suitable solvent like dichloromethane (B109758).
-
Add a drying agent, such as anhydrous sodium sulfate, and mix thoroughly.
-
Perform solvent extraction using a technique like Soxhlet extraction or pressurized fluid extraction with dichloromethane for several hours.
-
Concentrate the extract to a final volume of 1 mL.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
GC Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: Inject 1 µL of the extract in splitless mode.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both the target analyte and this compound.
-
3. Quantification:
-
Create a multi-point calibration curve by analyzing standards containing known concentrations of the target analyte and a constant concentration of this compound.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of the analyte in the samples by applying the response factor from the calibration curve to the measured peak area ratio.
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Decision tree for selecting a suitable internal standard.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. tdi-bi.com [tdi-bi.com]
- 9. Base/Neutrals Surrogate Standard Mixture - 3 components: 1000ug/ml each of 2-Fluorobiphenyl [CAS:321-60-8], Nitrobenzene D5 [CAS:4165-60-0], p-Terphenyl D14 [CAS:1718-51-0] in Dichloromethane - Scharlab [scharlab.com]
Comparative Analysis of Mass Spectral Fragmentation: 1,2-Diphenylethane-D14 and its Non-Deuterated Analog
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a thorough understanding of their behavior in analytical instrumentation is paramount. This guide provides a comparative analysis of the mass spectral fragmentation pattern of 1,2-Diphenylethane-D14 against its non-deuterated form, 1,2-Diphenylethane. Furthermore, it explores alternative analytical techniques—Nuclear Magnetic Resonance (NMR) and Raman Spectroscopy—for the characterization of these compounds, complete with experimental protocols and data.
Mass Spectrometry: Unraveling Fragmentation Pathways
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds through the analysis of their fragmentation patterns. When subjected to a high-energy electron beam, molecules ionize and break apart in predictable ways, yielding a unique mass spectrum.
Predicted Mass Spectral Data for this compound
The primary fragmentation pathway of 1,2-Diphenylethane involves the cleavage of the central carbon-carbon bond, which is the weakest bond in the molecule. This cleavage results in the formation of a benzyl (B1604629) cation (C7H7+), which readily rearranges to the highly stable tropylium (B1234903) ion. This tropylium ion is responsible for the base peak (the most intense peak) in the mass spectrum of 1,2-Diphenylethane at a mass-to-charge ratio (m/z) of 91.
For this compound, where all 14 hydrogen atoms are replaced by deuterium (B1214612), a similar fragmentation pattern is expected. The molecular ion (M+) will have a mass of 196 u (C14D14). The cleavage of the central C-C bond will result in the formation of a deuterated benzyl cation (C7D7+), which will rearrange to the deuterated tropylium ion. This fragment will, therefore, be observed at an m/z of 98.
The following table summarizes the predicted and experimental mass spectral data for this compound and 1,2-Diphenylethane, respectively.
| m/z | Predicted Relative Abundance for this compound (%) | Experimental Relative Abundance for 1,2-Diphenylethane (%) | Ion Assignment |
| 196 | 30 | - | [C14D14]+• (Molecular Ion) |
| 182 | - | 40 | [C14H14]+• (Molecular Ion) |
| 98 | 100 | - | [C7D7]+ (Deuterated Tropylium Ion) |
| 91 | - | 100 | [C7H7]+ (Tropylium Ion) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 1,2-Diphenylethane or this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of aromatic hydrocarbons.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL, splitless injection.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
Alternative Analytical Techniques
While mass spectrometry provides detailed structural information through fragmentation, other spectroscopic techniques offer complementary data, particularly for isotopically labeled compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For deuterated compounds, both ¹H and ²H NMR can be employed.
-
¹H NMR: In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions of deuterium atoms will be absent or significantly reduced in intensity. This provides a direct method to confirm the locations of isotopic labeling.
-
²H NMR: Deuterium NMR directly observes the deuterium nuclei. The chemical shifts in ²H NMR are identical to those in ¹H NMR, providing a direct correlation of the deuterium atoms to the molecular structure.
Experimental Protocol: ¹H and ²H NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the compound (1,2-Diphenylethane or this compound) in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). For ²H NMR, a non-deuterated solvent can be used.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
²H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 128 or more, as the deuterium nucleus is less sensitive than the proton.
-
Relaxation Delay: 1 second.
-
Spectral Width: 0-12 ppm.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that can provide information about the molecular structure and isotopic composition of a sample. The substitution of hydrogen with deuterium results in a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds, which can be observed in the Raman spectrum.
Experimental Protocol: Raman Spectroscopy
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector.
Sample Preparation:
-
Solid sample: The crystalline powder of 1,2-Diphenylethane or this compound can be placed directly on a microscope slide for analysis.
-
Solution sample: A concentrated solution (e.g., 10-50 mg/mL) in a suitable solvent (e.g., carbon tetrachloride, which has a relatively simple Raman spectrum) can be prepared in a glass vial or cuvette.
Acquisition Parameters:
-
Laser Power: 10-100 mW at the sample.
-
Integration Time: 1-10 seconds per accumulation.
-
Number of Accumulations: 10-50, to improve the signal-to-noise ratio.
-
Spectral Range: 200-3500 cm⁻¹.
Visualizing Fragmentation and Workflows
To further clarify the processes described, the following diagrams have been generated using the DOT language.
Caption: Predicted fragmentation of this compound.
Caption: Experimental workflows for analysis.
A Comparative Guide to the NMR Spectral Analysis of 1,2-Diphenylethane and its Deuterated Analogue, 1,2-Diphenylethane-D14
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of 1,2-diphenylethane (B90400) and its perdeuterated isotopologue, 1,2-diphenylethane-D14. Prepared for researchers, scientists, and professionals in drug development, this document outlines the expected spectral differences based on established principles of NMR spectroscopy and provides the necessary experimental protocols for such an analysis. While experimental data for the undeuterated compound is readily available, the spectral data for this compound is presented from a theoretical standpoint due to the absence of publicly accessible experimental spectra.
¹H NMR Spectral Data Comparison
The most dramatic difference between the ¹H NMR spectra of 1,2-diphenylethane and this compound is the effective disappearance of all proton signals in the deuterated compound. Deuterium (B1214612) (²H) has a different gyromagnetic ratio than protium (B1232500) (¹H) and resonates at a much different frequency, making it "invisible" in a standard ¹H NMR experiment.
| Assignment | 1,2-Diphenylethane | This compound (Predicted) |
| Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl H | 7.28 - 7.17 | Multiplet |
| Ethane H | 2.92 | Singlet |
Table 1. Comparison of ¹H NMR spectral data for 1,2-diphenylethane and the predicted data for this compound.
¹³C NMR Spectral Data Comparison
In the ¹³C NMR spectrum, the substitution of hydrogen with deuterium in this compound leads to several predictable changes. The signals for the deuterated carbons are expected to appear as multiplets due to the coupling between carbon-13 and deuterium (¹³C-¹H coupling is absent due to deuteration). The multiplicity of a given carbon signal will follow the 2nI+1 rule, where 'n' is the number of attached deuterium atoms and 'I' is the spin quantum number of deuterium (I=1). Furthermore, the relaxation times (T₁) of the deuterated carbons will be significantly longer, and the Nuclear Overhauser Effect (NOE) enhancement, which increases the signal intensity of proton-attached carbons, will be absent. This can make the signals for deuterated carbons broader and much less intense, sometimes rendering them difficult to observe under standard acquisition parameters. A small upfield shift in the resonance of the deuterated carbons, known as the deuterium isotope shift, is also anticipated.
| Assignment | 1,2-Diphenylethane | This compound (Predicted) |
| Chemical Shift (ppm) | Multiplicity (Proton Decoupled) | Chemical Shift (ppm) |
| C (ipso) | 141.9 | Singlet |
| C (ortho) | 128.4 | Singlet |
| C (meta) | 128.3 | Singlet |
| C (para) | 125.9 | Singlet |
| -CH₂- | 37.9 | Singlet |
Table 2. Comparison of ¹³C NMR spectral data for 1,2-diphenylethane and the predicted data for this compound.
Experimental Protocols
Synthesis of 1,2-Diphenylethane: A common laboratory-scale synthesis involves the reaction of benzyl (B1604629) chloride with a reducing agent, such as sodium metal, in an inert solvent like toluene. The reaction mixture is heated under reflux, and after completion, the product is isolated by extraction and purified by recrystallization from ethanol.
Synthesis of this compound: The synthesis of this compound can be achieved starting from commercially available deuterated precursors. One possible route involves the use of 2-propanone-1,1,3,3-d₄ and 1,3-di(phenyl-d₅).
NMR Sample Preparation and Data Acquisition: For both compounds, approximately 10-20 mg of the substance is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectra are acquired on the same instrument, typically with proton decoupling. For the deuterated sample, a longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans may be necessary to observe the signals of the deuterated carbons due to their longer T₁ relaxation times and the absence of NOE.
Visualizing the Comparison
Caption: Molecular structures of 1,2-diphenylethane and its deuterated analogue.
Caption: A generalized workflow for the comparative NMR analysis.
Assessing the Recovery of 1,2-Diphenylethane-D14 in Sample Preparation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1,2-Diphenylethane-D14 as an internal standard in sample preparation for chromatographic analysis. The selection of an appropriate internal standard is critical for accurate and reliable quantification, especially in complex matrices encountered in environmental analysis and drug development. Deuterated compounds, such as this compound, are often chosen as internal standards because their chemical and physical properties closely mimic those of the target analytes, while their mass difference allows for clear differentiation by mass spectrometry.
Performance Overview of this compound
This compound is a deuterated analog of 1,2-diphenylethane (B90400) and is commonly used as a surrogate or internal standard in the analysis of semi-volatile organic compounds, including polycyclic aromatic hydrocarbons (PAHs). Its effectiveness lies in its ability to behave similarly to the target analytes during extraction, cleanup, and analysis, thereby compensating for any losses or variations in these steps.
Quantitative Recovery Data
The recovery of an internal standard is a key indicator of the efficiency of the sample preparation method. The following table summarizes typical recovery data for deuterated surrogates, including compounds structurally similar to this compound, in various environmental matrices. While specific data for this compound is not always explicitly reported in all studies, the acceptable recovery limits set by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for similar compounds provide a valuable benchmark.
| Matrix | Analytical Method | Extraction Method | Surrogate/Internal Standard | Typical Recovery Range (%) | Reference |
| Wastewater | GC-MS | Solid Phase Extraction | 2-Fluorophenol, Phenol-d6, Nitrobenzene-d5, 2-Fluorobiphenyl, 2,4,6-Tribromophenol, Terphenyl-d14 | 60-140% (EPA Method 625.1 criteria) | [1] |
| Drinking Water | GC-MS | Liquid-Solid Extraction | 1,3-dimethyl-2-nitrobenzene, Perylene-d12, Triphenylphosphate | 70-130% (as per EPA Method 527) | [2][3] |
| Sediment | GC-MS | Ultrasonic Extraction | 2-Fluorobiphenyl, 4-Terphenyl-d14 | 94.1 ± 6.6% to 108.4 ± 8.2% | [4] |
| Soil/Sediment | GC-MS | Sonication | Naphthalene-D8, Chrysene-D12 | 50-83% | [5] |
Note: The acceptable recovery ranges can vary based on the specific method, laboratory, and regulatory requirements. For instance, some methods may consider a broader range of 50-150% as acceptable.[6]
Experimental Protocol: Assessing Surrogate Recovery in Sediment Samples
This section details a typical experimental protocol for the determination of PAHs in sediment using GC-MS, with a focus on assessing the recovery of a deuterated internal standard like this compound.
1. Sample Preparation and Spiking:
-
A known weight of a homogenized sediment sample (e.g., 10 g) is taken.
-
The sample is spiked with a known amount of the this compound surrogate standard solution before extraction. This allows for the assessment of recovery throughout the entire sample preparation and analysis process.
2. Extraction:
-
Ultrasonic Extraction: The spiked sample is mixed with a suitable solvent, such as a 1:1 mixture of acetone (B3395972) and n-hexane. The mixture is then subjected to ultrasonic treatment to extract the analytes and the internal standard from the sediment matrix.[4]
-
The extraction process is typically repeated multiple times to ensure maximum recovery.
3. Cleanup:
-
The combined extracts are concentrated and may undergo a cleanup step to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) cartridges.
-
For example, the extract can be passed through a silica (B1680970) gel or Florisil cartridge to separate the target analytes from polar interferences.
4. Analysis by GC-MS:
-
An aliquot of the cleaned and concentrated extract is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
The compounds are separated on a capillary column and detected by the mass spectrometer.
-
The recovery of this compound is calculated by comparing the area of its chromatographic peak to the area of the peak from a known amount of the standard injected directly.
Workflow for Assessing Internal Standard Recovery
The following diagram illustrates the general workflow for assessing the recovery of an internal standard in a typical sample preparation and analysis procedure.
Comparison with Alternative Internal Standards
The choice of an internal standard is often dictated by the specific analytes of interest and the sample matrix. While this compound is a suitable surrogate for many semi-volatile organic compounds, other deuterated PAHs are also commonly used.
| Internal Standard | Typical Application | Advantages |
| This compound | General surrogate for semi-volatile organics, including PAHs. | Good chemical similarity to a range of aromatic hydrocarbons. |
| Naphthalene-d8 | Analysis of volatile and semi-volatile PAHs. | Closely mimics the behavior of lower molecular weight PAHs.[5] |
| Acenaphthene-d10 | Analysis of mid-range molecular weight PAHs. | Provides good recovery correlation for 3-ring PAHs. |
| Phenanthrene-d10 | Analysis of 3-ring PAHs. | Widely used and commercially available. |
| Chrysene-d12 | Analysis of higher molecular weight PAHs. | Represents the behavior of 4-ring PAHs.[5] |
| Perylene-d12 | Analysis of high molecular weight PAHs. | Suitable for tracking the recovery of 5-ring and larger PAHs.[2] |
The ideal internal standard should have a retention time close to, but not overlapping with, the analytes of interest and should not be naturally present in the samples. Using a mixture of several deuterated PAHs that span the volatility and molecular weight range of the target analytes is a common and effective strategy for comprehensive recovery assessment.
References
Performance Under Scrutiny: 1,2-Diphenylethane-D14 as an Internal Standard
For researchers, scientists, and drug development professionals seeking robust and reliable analytical methods, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive performance evaluation of 1,2-Diphenylethane-D14, a deuterated aromatic hydrocarbon, for its use as an internal standard in quantitative analysis, particularly in the context of environmental sample analysis by gas chromatography-mass spectrometry (GC-MS).
Deuterated compounds are widely regarded as the gold standard for internal standards in mass spectrometry-based quantification. Their chemical and physical properties closely mimic those of their non-deuterated counterparts, ensuring they behave similarly during sample preparation, extraction, and chromatographic analysis. This co-elution and analogous ionization behavior allow for effective correction of analyte losses and variations in instrument response, leading to enhanced accuracy and precision.
Comparative Performance in Pesticide Residue Analysis
A notable application of this compound has been demonstrated in the multiresidue determination of pesticides in complex environmental matrices such as sediment. In a study focused on ultrasonically assisted extraction followed by GC-MS analysis, this compound was utilized as a surrogate standard to monitor the analytical performance for a wide range of pesticides.
The following table summarizes the performance data from this study, providing a benchmark for the expected performance of this compound in a validated analytical method.
| Performance Parameter | Result |
| Overall Recoveries | 70-105% |
| Relative Standard Deviations (RSD) | 1.5 - 18% |
These results indicate that methods employing this compound as an internal standard can achieve good accuracy (recoveries) and precision (RSD) for the quantification of pesticides in challenging matrices like sediment. The wide range of recoveries and RSDs can be attributed to the diverse chemical properties of the various pesticides analyzed in the single method.
While a direct head-to-head comparison with other internal standards within the same study is not available, the performance of this compound falls within the acceptable limits for environmental analysis. The selection of an internal standard is often analyte and matrix-dependent. For the analysis of non-polar to semi-polar organic compounds, such as many of the pesticides included in the referenced study, a deuterated aromatic hydrocarbon like this compound is a chemically suitable choice. Its structural similarity to certain classes of pesticides and other organic pollutants makes it an effective surrogate for monitoring and correcting for variations during the analytical process.
Experimental Protocol: A Glimpse into the Methodology
To provide a practical context for the performance data, a detailed experimental protocol for the analysis of pesticides in sediment, using this compound as a surrogate standard, is outlined below.
1. Sample Preparation and Fortification:
-
A known weight of the sediment sample is taken.
-
The sample is fortified with a known amount of a standard solution containing the target pesticides and the surrogate standard, this compound.
2. Extraction:
-
The fortified sample is subjected to ultrasonically assisted extraction with an appropriate organic solvent (e.g., a mixture of acetone (B3395972) and hexane). This process facilitates the transfer of the analytes and the internal standard from the sample matrix into the solvent.
3. Cleanup:
-
The resulting extract is then cleaned up to remove interfering co-extractives from the matrix. This may involve techniques such as solid-phase extraction (SPE).
4. Concentration:
-
The cleaned-up extract is concentrated to a small volume to enhance the sensitivity of the analysis.
5. GC-MS Analysis:
-
A small aliquot of the concentrated extract is injected into the gas chromatograph-mass spectrometer.
-
The GC separates the individual compounds based on their volatility and interaction with the chromatographic column.
-
The MS detects and quantifies the target analytes and this compound by monitoring their specific mass-to-charge ratios.
6. Quantification:
-
The concentration of each pesticide is calculated by comparing its peak area to the peak area of this compound, using a calibration curve generated from standards containing known concentrations of the analytes and the internal standard.
Logical Workflow for Internal Standard-Based Quantification
The following diagram illustrates the logical workflow of using an internal standard, such as this compound, in a typical quantitative analytical method.
Figure 1. Experimental workflow for quantitative analysis using an internal standard.
Conclusion
Based on the available data, this compound demonstrates its utility as a reliable internal standard for the GC-MS analysis of organic pollutants in complex environmental matrices. Its performance, characterized by acceptable recovery and precision, underscores the advantages of using deuterated analogues to enhance the quality of quantitative data. While more extensive comparative studies would be beneficial to benchmark its performance against a wider array of internal standards for various applications, the existing evidence supports its consideration for methods targeting the analysis of semi-volatile organic compounds. Researchers and analytical scientists can confidently employ this compound as part of a robust analytical strategy to achieve accurate and reproducible results.
Justification for the Use of 1,2-Diphenylethane-D14 in Regulated Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the selection of an appropriate internal standard (IS) is a critical decision that directly influences the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive justification for the use of 1,2-Diphenylethane-D14 as an internal standard, particularly for the analysis of nonpolar, aromatic compounds. By objectively comparing the theoretical and practical advantages of a deuterated internal standard against non-deuterated alternatives, supported by analogous experimental data, this document aims to equip researchers with the rationale to select the most robust analytical strategy for their bioanalytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of stable isotope-labeled (SIL) internal standards in bioanalytical method validation.[1] The fundamental principle behind this preference is that a SIL-IS, such as this compound, is chemically and physically almost identical to the analyte of interest.[2] This near-perfect analogy ensures that the IS co-elutes with the analyte and experiences the same degree of matrix effects, such as ion suppression or enhancement, during mass spectrometric detection.[3] Consequently, the SIL-IS can accurately compensate for variations in sample preparation, extraction recovery, and instrument response, leading to highly reliable and reproducible results.[4]
This compound: A Suitable Internal Standard for Nonpolar Aromatic Analytes
This compound is an ideal internal standard for the quantification of nonpolar drug candidates or metabolites that share its core diphenylalkane structure. Its high degree of deuteration (14 deuterium (B1214612) atoms) provides a significant mass shift from the unlabeled analyte, preventing isotopic crosstalk and ensuring distinct detection by the mass spectrometer. Analytes for which this compound would be a prime candidate include, but are not limited to, compounds with a diphenylethane, diphenylmethane, or similar nonpolar aromatic backbone.
Performance Comparison: Deuterated vs. Non-Deuterated (Analog) Internal Standards
While direct experimental data for this compound is not publicly available, a comparative analysis of performance can be constructed using data from bioanalytical methods for structurally similar compounds, such as tamoxifen (B1202) and clomiphene. These compounds, like the target analytes for this compound, are nonpolar and aromatic.
| Performance Parameter | Deuterated Internal Standard (e.g., Tamoxifen-d5) | Non-Deuterated (Analog) Internal Standard (e.g., Nilotinib for Clomiphene) | Justification |
| Accuracy (% Bias) | Typically within ±5%[5] | Can be within ±15%, but more susceptible to variability[6] | The deuterated IS co-elutes with the analyte, providing superior correction for matrix effects and extraction inconsistencies.[3] |
| Precision (%CV) | Generally <10%[5] | Often higher, can approach 15%[6] | The similar physicochemical properties of the deuterated IS lead to more consistent performance across different samples and analytical runs. |
| Matrix Effect | Minimal impact on analyte/IS ratio | Potential for differential matrix effects | A non-deuterated IS may have different chromatographic retention and ionization efficiency than the analyte, leading to inaccurate compensation. |
| Regulatory Acceptance | Highly recommended by FDA and EMA[1] | Scrutinized; requires extensive justification | Regulatory guidelines favor SIL-IS due to the higher confidence in data reliability. |
Experimental Protocols
A robust bioanalytical method using this compound would follow a well-established workflow. The following provides a generalized protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a hexane/isoamyl alcohol mixture).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both the analyte and this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for bioanalysis using this compound.
Caption: Logical relationship for internal standard selection in regulated bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Quantification of tamoxifen and three of its phase-I metabolites in human plasma by liquid chromatography/triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
The Role of 1,2-Diphenylethane-D14 as an Internal Standard: A Comparative Guide to Relative Response Factors
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of analytes in complex matrices is a critical challenge. The use of internal standards, particularly isotopically labeled compounds like 1,2-Diphenylethane-D14, is a cornerstone of robust analytical methodologies. This guide provides a comprehensive comparison of the performance of this compound as an internal standard and delves into the determination of its Relative Response Factor (RRF), a crucial parameter for ensuring data integrity in chromatographic analysis.
The inherent variability in sample preparation, injection volumes, and instrument response can significantly impact the accuracy of quantitative analysis. Internal standards are compounds added to samples at a known concentration to correct for these variations. An ideal internal standard mimics the chemical and physical properties of the analyte of interest. Deuterated standards, such as this compound, are considered the gold standard in many applications due to their near-identical behavior to their non-deuterated counterparts during extraction, chromatography, and ionization.
Understanding the Relative Response Factor (RRF)
The Relative Response Factor (RRF) is a measure of the difference in detector response between an analyte and a reference standard, such as an internal standard.[1][2][3][4] It is a critical parameter in quantitative chromatography, especially when an authentic standard for every analyte is not available or when dealing with the analysis of impurities.[5] The RRF is calculated using the following formula:
RRF = (Response of Analyte / Concentration of Analyte) / (Response of Internal Standard / Concentration of Internal Standard)
A key advantage of using a deuterated internal standard like this compound is that its RRF against the corresponding non-deuterated analyte is often assumed to be close to 1.0. This is because the isotopic labeling has a minimal effect on the physicochemical properties that influence chromatographic retention and detector response. However, for the most accurate quantitative results, the RRF should be experimentally determined.
Comparison of this compound with Other Internal Standards
The selection of an appropriate internal standard is paramount for the development of a reliable analytical method. While structural analogs can be used, deuterated standards like this compound offer distinct advantages, particularly in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Internal Standard Type | Example | Advantages | Disadvantages |
| Deuterated Internal Standard | This compound | - Co-elutes with the analyte, providing optimal correction for matrix effects and retention time shifts.- Similar ionization efficiency to the analyte.- High accuracy and precision in quantitative analysis. | - Higher cost compared to structural analogs.- Potential for isotopic interference if not adequately resolved by the mass spectrometer.[6] |
| Structural Analog | e.g., 1,3-Diphenylpropane | - More cost-effective than deuterated standards.- Can provide adequate correction in some applications. | - Different retention time from the analyte.- May have different ionization efficiency, leading to a less accurate correction for matrix effects.- RRF is less likely to be 1.0 and requires careful determination. |
| Other Deuterated Compounds | e.g., Deuterated PAHs | - Useful when analyzing a class of compounds with similar structures.[7] | - May not perfectly mimic the behavior of a specific analyte that is not a PAH. |
Experimental Determination of the Relative Response Factor for this compound
The following protocol outlines a general procedure for determining the RRF of an analyte against this compound using GC-MS. This protocol can be adapted for LC-MS analysis as well.
Experimental Protocol
1. Preparation of Standard Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of the analyte in a suitable solvent (e.g., methanol, acetonitrile).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of this compound in the same solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the analyte stock solution to cover the desired concentration range.
-
Internal Standard Spiking: Add a constant, known concentration of the this compound stock solution to each calibration standard.
2. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A suitable capillary column for the separation of aromatic hydrocarbons (e.g., a non-polar or mid-polar column).
-
Injection Mode: Splitless or split injection, depending on the required sensitivity.
-
Oven Temperature Program: Optimize the temperature program to achieve good separation and peak shape for both the analyte and this compound.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor at least two characteristic ions for both the analyte and this compound.
3. Data Analysis and RRF Calculation:
-
For each calibration standard, integrate the peak areas of the analyte and this compound.
-
Calculate the response factor (RF) for both the analyte and the internal standard at each concentration level using the formula: RF = Peak Area / Concentration .
-
Calculate the RRF at each concentration level using the formula: RRF = RF of Analyte / RF of this compound .
-
The final RRF is typically the average of the RRF values across the linear range of the calibration curve.
Below is a diagram illustrating the experimental workflow for determining the Relative Response Factor.
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis and Risk Assessment of Polycyclic Aromatic Hydrocarbons Using Gas Chromatography–Mass Spectrometry from Herbs and Spices Distributed in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1,2-Diphenylethane-D14: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 1,2-Diphenylethane-D14 is critical for laboratory safety and compliance. This guide provides essential information on proper handling, immediate safety precautions, and detailed disposal procedures for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In the event of a spill, the material should be contained using an inert absorbent, and the disposal protocols outlined below must be followed.
Quantitative Disposal and Safety Data
| Parameter | Guideline | Source |
| Waste Classification | Non-hazardous solid waste (unless mixed with hazardous solvents). | General Laboratory Waste Guidelines |
| Small Quantities (<1g) | May be managed as general chemical waste, subject to local regulations. | Institutional Chemical Waste Protocols |
| Large Quantities (>1g) | Must be disposed of as chemical waste through a licensed contractor. | EPA Hazardous Waste Regulations |
| Contaminated Materials | All PPE and materials used in handling and |
Personal protective equipment for handling 1,2-Diphenylethane-D14
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1,2-Diphenylethane-D14 in a laboratory setting. Following these procedures is critical for ensuring personnel safety and maintaining the isotopic integrity of the compound.
I. Compound Identification and Properties
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | Bibenzyl-D14, Dibenzyl-D14 | [2] |
| CAS Number | 94371-89-8 | [3] |
| Molecular Formula | C₁₄D₁₄ | [3] |
| Molecular Weight | 196.35 g/mol | [3] |
| Appearance | White to light yellow crystalline solid | [4] |
| Melting Point | 50-53°C | [2][4] |
| Boiling Point | 284°C | [2][4] |
| Solubility | Soluble in ether, chloroform, and hot ethanol. Practically insoluble in water. | [2][4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[2][5] Room temperature is generally acceptable.[4] |
II. Hazard Identification and Personal Protective Equipment (PPE)
Based on the properties of the non-deuterated analogue, 1,2-Diphenylethane, and general handling procedures for deuterated and aromatic hydrocarbon compounds, the following hazards should be considered.
| Hazard | Description | Recommended PPE |
| Eye Irritation | May cause serious eye irritation. | Safety glasses with side shields or chemical safety goggles.[6] |
| Skin Irritation | May cause skin irritation. Avoid contact with skin.[4] | Impervious gloves (e.g., Nitrile rubber).[7] Lab coat or protective clothing.[6] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. Do not breathe dust.[4] | Use in a well-ventilated area or in a chemical fume hood.[8][9] If dust is generated, a NIOSH-approved respirator may be necessary.[10] |
| Hygroscopic Nature | As a deuterated compound, it is susceptible to isotopic exchange with atmospheric moisture, which can compromise its isotopic purity.[5][11] | Handle under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line).[5] |
Summary of Required Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile rubber gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a chemical fume hood.
III. Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to ensure both the safety of the handler and the integrity of the this compound.
1. Preparation and Engineering Controls:
- Ensure a chemical fume hood is operational and available.
- Prepare a clean, dry work area within the fume hood.
- For sensitive applications, handle the compound in a glovebox with a dry, inert atmosphere.
- Have an eyewash station and safety shower readily accessible.[9]
2. Donning Personal Protective Equipment (PPE):
- Put on a lab coat.
- Wear chemical safety goggles.
- Don nitrile gloves.
3. Handling the Compound:
- Before opening, allow the container to reach room temperature to prevent condensation of atmospheric moisture.
- Conduct all weighing and transferring of the solid compound within the chemical fume hood.
- Use clean, dry spatulas and glassware to handle the compound.
- Avoid generating dust. If dust is created, ensure it is contained within the fume hood.
- Keep the container tightly closed when not in use.
4. Storage:
- After use, purge the container with a dry, inert gas (e.g., argon or nitrogen) before sealing.
- Store the container in a desiccator or a dry storage cabinet.
IV. Disposal Plan
1. Waste Collection:
- Collect all waste materials containing this compound in a designated, labeled hazardous waste container. This includes:
- Empty product containers.
- Contaminated PPE (gloves, etc.).
- Contaminated lab supplies (weighing boats, pipette tips, etc.).
- Do not mix with other waste streams unless compatibility is confirmed.
2. Waste Disposal:
- Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office.
- Follow all local, state, and federal regulations for hazardous waste disposal.
- Waste is considered non-hazardous for transport via road and rail.[7]
V. Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1,2-Diphenylethane, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 1,2-Diphenylethane [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
